Ethyl 3-hydroxy-3-phenylpropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226071. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBDQWVFHDBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052239 | |
| Record name | Ethyl 3-hydroxy-3-phenylpropionate | |
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Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5764-85-2 | |
| Record name | Ethyl β-hydroxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 3-phenylhydracrylate, (+/-)- | |
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| Record name | Ethyl 3-hydroxy-3-phenylpropanoate | |
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| Record name | Benzenepropanoic acid, .beta.-hydroxy-, ethyl ester | |
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| Record name | Ethyl 3-hydroxy-3-phenylpropionate | |
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| Record name | Ethyl 3-hydroxy-3-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.808 | |
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| Record name | ETHYL 3-PHENYLHYDRACRYLATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LXM18J49C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-3-phenylpropanoate is a chiral specialty chemical, recognized for its significant role as a key intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a hydroxyl group and an ester, allows for diverse chemical modifications, making it a valuable building block in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development, with a particular focus on its role in the synthesis of fluoxetine (B1211875).
Chemical and Physical Properties
This compound is a colorless liquid with a faint aromatic odor. It is soluble in organic solvents but has limited solubility in water. The presence of a chiral center at the C-3 position means it can exist as two enantiomers, (R)- and (S)-, or as a racemic mixture.
Identifiers and General Properties
A summary of the key identifiers and general properties for the racemic and enantiomeric forms of this compound is presented in Table 1.
Table 1: Identifiers and General Properties of this compound
| Property | Racemic this compound | (+)-(R)-Ethyl 3-hydroxy-3-phenylpropanoate | (-)-(S)-Ethyl 3-hydroxy-3-phenylpropanoate |
| IUPAC Name | This compound | ethyl (3R)-3-hydroxy-3-phenylpropanoate | ethyl (3S)-3-hydroxy-3-phenylpropanoate |
| CAS Number | 5764-85-2 | 72656-47-4 | 33401-74-0 |
| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol | 194.23 g/mol | 194.23 g/mol |
| Appearance | Colorless liquid | - | Colorless liquid |
Physical and Chemical Data
Quantitative physical and chemical data are crucial for the handling, storage, and application of this compound. Table 2 provides a compilation of these properties.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 195 °C at 11 Torr | [1][2] |
| Density | 1.088 - 1.51 g/mL | [1][2][3] |
| Refractive Index (n20/D) | 1.510 | [1][2][4] |
| Optical Activity ([α]20/D) | +51±2°, c = 1% in chloroform (B151607) (for the R-enantiomer) | [4] |
| pKa (Predicted) | 13.57 ± 0.20 | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectral Data
¹H NMR and ¹³C NMR of Ethyl 3-phenylpropanoate
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Ethyl 3-phenylpropanoate in CDCl₃.
Table 3: ¹H NMR Spectral Data for Ethyl 3-phenylpropanoate (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.32 - 7.17 | m | Ar-H |
| 4.13 | q | -O-CH₂ -CH₃ |
| 2.96 | t | Ph-CH₂ - |
| 2.63 | t | -CH₂ -COO- |
| 1.24 | t | -O-CH₂-CH₃ |
Table 4: ¹³C NMR Spectral Data for Ethyl 3-phenylpropanoate (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 173.0 | C =O |
| 140.8 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 128.3 | Ar-C H |
| 126.2 | Ar-C H |
| 60.4 | -O-C H₂- |
| 35.9 | Ph-C H₂- |
| 31.0 | -C H₂-COO- |
| 14.2 | -C H₃ |
IR Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl (-OH), ester carbonyl (C=O), and aromatic (C=C) functional groups. A broad peak around 3400 cm⁻¹ would indicate the O-H stretch, a strong peak around 1730 cm⁻¹ would correspond to the C=O stretch of the ester, and peaks in the 1600-1450 cm⁻¹ region would be indicative of the aromatic ring.
Experimental Protocols
The synthesis of this compound can be achieved through various methods. The Reformatsky reaction is a classic and effective approach for preparing the racemic mixture, while enzymatic resolution is a powerful technique for obtaining the enantiomerically pure forms.
Synthesis via Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.
-
Ethyl bromoacetate (B1195939)
-
Zinc dust (activated)
-
Toluene (B28343) (anhydrous)
-
Iodine (catalytic amount)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous toluene under an inert atmosphere.
-
To the activated zinc suspension, add a solution of benzaldehyde and ethyl bromoacetate in anhydrous toluene dropwise.
-
Heat the reaction mixture to initiate the reaction, then maintain at a gentle reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Enantioselective Synthesis via Enzymatic Resolution
Enzymatic resolution is a highly effective method for separating enantiomers. This protocol describes the kinetic resolution of racemic this compound using a lipase (B570770).
-
Racemic this compound
-
Lipase (e.g., from Candida antarctica, Lipase B)
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Phosphate buffer (pH 7)
-
Ethyl acetate
-
Hexane
-
Dissolve racemic this compound in the organic solvent.
-
Add the lipase and the acylating agent to the solution.
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the unreacted ester and the acylated product.
-
Stop the reaction at approximately 50% conversion to achieve high e.e. for both the remaining (S)-ester and the produced (R)-acylated ester.
-
Filter off the enzyme.
-
Separate the unreacted (S)-ethyl 3-hydroxy-3-phenylpropanoate from the (R)-acylated ester by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
The (R)-acylated ester can be hydrolyzed back to (R)-ethyl 3-hydroxy-3-phenylpropanoate if desired.
Applications in Drug Development
This compound, particularly its enantiomerically pure forms, is a crucial intermediate in the synthesis of several important pharmaceuticals.
Synthesis of Fluoxetine
(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a key precursor in the synthesis of the widely used antidepressant, Fluoxetine (Prozac®).[2][4] The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with N-methylamine and subsequent etherification.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment such as safety glasses, gloves, and a lab coat should be worn. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile chemical intermediate with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis, and its role in drug development. The provided experimental protocols and workflows offer a practical resource for researchers and scientists working with this compound. Further research to fully characterize the spectral properties of the individual enantiomers would be a valuable addition to the existing literature.
References
- 1. Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | C12H16O3 | CID 249268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0380924A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl 3-hydroxy-3-phenylpropanoate
Abstract
This compound is a chiral β-hydroxy ester of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) and the norepinephrine (B1679862) reuptake inhibitor tomoxetine (B1242691).[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on experimental protocols and data relevant to researchers in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic aromatic odor.[2] It is chiral, and its enantiomers are crucial building blocks in asymmetric synthesis. The physical and chemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | [2][3] |
| Molecular Weight | 194.23 g/mol | [2][3] |
| CAS Number | 5764-85-2 (Racemate) | [3] |
| 72656-47-4 ((R)-enantiomer) | ||
| 33401-74-0 ((S)-enantiomer) | [2] | |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 195 °C at 11 Torr | [2] |
| Refractive Index (n20/D) | 1.510 | [2] |
| Optical Activity ([α]20/D) | +51±2°, c = 1% in chloroform (B151607) ((R)-enantiomer) |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. The Reformatsky reaction is a classic and widely used approach for the racemic synthesis. For the production of enantiomerically pure forms, enzymatic resolution is a common and effective strategy.
Racemic Synthesis via the Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[4][5] In the case of this compound, benzaldehyde (B42025) and ethyl bromoacetate (B1195939) are used as starting materials.
Experimental Protocol: Reformatsky Reaction
Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Equivalence |
| Zinc (powder) | 65.41 | - | 8 g | 120 | 1.2 |
| Ethyl bromoacetate | 167.01 | 1.506 | 11.1 mL | 100 | 1 |
| Benzaldehyde | 106.12 | 1.045 | 12.4 mL | 120 | 1.2 |
| Toluene (B28343) | - | - | 30 mL | - | - |
| Diethyl ether | - | - | 25 mL | - | - |
Procedure: [6]
-
Solvent Preparation: Dry 30 mL of toluene and 25 mL of diethyl ether over sodium metal under a nitrogen atmosphere. Distill the solvents immediately before use.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 8 g of activated zinc powder.
-
Initiation: Add a small crystal of iodine to activate the zinc.
-
Addition of Reactants: Add a solution of 12.4 mL of benzaldehyde and 11.1 mL of ethyl bromoacetate in 20 mL of dry toluene dropwise to the zinc suspension with vigorous stirring.
-
Reaction: The reaction is exothermic and should be controlled by the rate of addition. After the initial reaction subsides, heat the mixture to reflux for 1 hour to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature and add 50 mL of 10% sulfuric acid to dissolve the unreacted zinc and the zinc salt of the product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield this compound. A typical yield is around 52%.[6]
Reaction Mechanism:
The mechanism of the Reformatsky reaction involves the formation of an organozinc intermediate (a zinc enolate), which then adds to the carbonyl group of the aldehyde.[4][5][7]
Caption: Mechanism of the Reformatsky Reaction.
Enantioselective Synthesis via Enzymatic Resolution
Enzymatic resolution is a powerful technique to separate enantiomers from a racemic mixture. For this compound, lipase-catalyzed transesterification is a commonly employed method.[8]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [8]
Reagents:
| Reagent | Amount |
| Racemic this compound | 0.05 mL |
| Vinyl acetate | 0.2 mL |
| tert-Butyl methyl ether (t-BME) | 4.75 mL |
| Lipase (B570770) PS-C (from Pseudomonas cepacia) | 0.2 g |
Procedure:
-
Reaction Setup: In a 15 mL vial, combine 4.75 mL of tert-butyl methyl ether and 0.2 mL of vinyl acetate.
-
Addition of Substrate and Enzyme: Add 0.05 mL of racemic this compound and 0.2 g of lipase PS-C to the mixture.
-
Reaction: Shake the reaction mixture at 150 rpm and maintain the temperature at 45 °C.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC).
-
Work-up: After approximately 20 hours (or until ~50% conversion is reached), stop the reaction. The (S)-enantiomer of this compound remains unreacted, while the (R)-enantiomer is acetylated.
-
Separation: The unreacted (S)-ester and the (R)-acetylated product can be separated by column chromatography.
Results:
This method can yield (S)-ethyl 3-hydroxy-3-phenylpropanoate with an enantiomeric excess (ee) of 100% at 55.6% conversion, and the corresponding (R)-ethyl 3-O-acetyl-3-phenylpropionate with 97.8% ee.[8]
Caption: Enzymatic Kinetic Resolution Workflow.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Spectral data for the related compound, ethyl 3-phenylpropanoate, shows the following characteristic peaks (400 MHz, CDCl₃): δ 1.21 (t, 3H), 2.60 (t, 2H), 2.94 (t, 2H), 4.10 (q, 2H), 7.16-7.29 (m, 5H). For this compound, one would expect the appearance of a hydroxyl proton signal and a splitting of the methylene (B1212753) protons adjacent to the chiral center. |
| ¹³C NMR | For the related ethyl 3-phenylpropanoate (22.53 MHz, CDCl₃): δ 14.2, 31.0, 35.9, 60.4, 126.2, 128.3, 128.5, 140.6, 172.8. The presence of the hydroxyl group in this compound would shift the chemical shift of the carbon bearing the hydroxyl group significantly downfield. |
| IR (Infrared) | Expected characteristic peaks would include a broad O-H stretch around 3400 cm⁻¹, a C=O stretch for the ester at approximately 1730 cm⁻¹, and C-H stretches for the aromatic and aliphatic portions. |
Note: The provided spectroscopic data is for a closely related compound, and the expected shifts for the target molecule are inferred. For precise data, direct experimental measurement is necessary.
Applications in Drug Development
This compound is a valuable chiral building block in the pharmaceutical industry. Its primary application is in the synthesis of antidepressant drugs.
-
(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a precursor for the synthesis of (S)-fluoxetine.
-
The enantiomers of 3-hydroxy-3-phenylpropanoic acid, derived from the hydrolysis of the corresponding ethyl esters, are key intermediates in the synthesis of tomoxetine and nisoxetine.[1]
Caption: Role in the synthesis of key pharmaceuticals.
Safety and Handling
Detailed toxicological data for this compound is limited. Standard laboratory safety precautions should be followed when handling this compound.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Inhalation: Use in a well-ventilated area to avoid inhaling vapors.[2]
-
Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition and oxidizing agents.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
This guide provides a foundational understanding of this compound for research and development purposes. For further information, consulting the cited literature is recommended.
References
- 1. scielo.br [scielo.br]
- 2. chembk.com [chembk.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 3-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 3-hydroxy-3-phenylpropanoate, a key chiral building block in the synthesis of various pharmaceuticals. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications in drug development.
Chemical and Physical Properties
This compound is a chiral ester with the molecular formula C₁₁H₁₄O₃.[1] It exists as a racemic mixture and as two distinct enantiomers, (R) and (S). The specific properties of each form are crucial for their application in stereoselective synthesis.
Table 1: Chemical Identifiers and Properties of this compound and its Enantiomers
| Property | Racemic this compound | (+)-(R)-Ethyl 3-hydroxy-3-phenylpropanoate | (-)-(S)-Ethyl 3-hydroxy-3-phenylpropanoate |
| CAS Number | 5764-85-2[2] | 72656-47-4 | 33401-74-0[3] |
| Molecular Formula | C₁₁H₁₄O₃[1] | C₁₁H₁₄O₃ | C₁₁H₁₄O₃[3] |
| Molecular Weight | 194.23 g/mol [1] | 194.23 g/mol | 194.23 g/mol [3] |
| Appearance | Colorless to light yellow clear liquid | - | Colorless liquid with an aromatic odor[3] |
| Boiling Point | 154-156 °C @ 13 Torr | - | 195 °C @ 11 Torr[3] |
| Density | 1.088 - 1.119 g/cm³ | - | 1.51 g/ml[3] |
| Refractive Index (n20/D) | 1.523 | 1.510 | 1.510[3] |
| Optical Activity ([α]20/D) | Not Applicable | +51±2°, c = 1% in chloroform | - |
| Storage | Store in a cool, dry, ventilated place[3] | 2-8°C | Store in a cool, dry, ventilated place[3] |
Synthesis of this compound
The most common and effective method for synthesizing this compound is the Reformatsky reaction . This organozinc-mediated reaction involves the condensation of an α-halo ester (ethyl bromoacetate) with a carbonyl compound (benzaldehyde).
Reformatsky Reaction Mechanism
The reaction proceeds through the formation of an organozinc reagent, often called a Reformatsky enolate. This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents self-condensation of the ester.
Experimental Protocol: Synthesis via Reformatsky Reaction
This protocol is a generalized procedure based on common laboratory practices for the synthesis of β-hydroxy esters.
Materials:
-
Activated Zinc dust
-
Iodine (catalyst)
-
Toluene (B28343) (anhydrous)
-
Ethyl bromoacetate
-
Benzaldehyde
-
Methyl tert-butyl ether (MTBE) or Diethyl ether
-
10% Hydrochloric acid (HCl) or saturated Ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Activation of Zinc: A suspension of activated zinc dust (1.2-5.0 eq) and a crystal of iodine (catalytic amount) in anhydrous toluene is stirred under reflux for approximately 5 minutes and then cooled to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Formation of the Reformatsky Reagent: To this mixture, add ethyl bromoacetate (1.0 eq). The mixture may be gently heated to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a grayish, cloudy suspension.
-
Reaction with Benzaldehyde: A solution of benzaldehyde (1.0-1.2 eq) in anhydrous toluene is added dropwise to the suspension of the Reformatsky reagent. The resulting mixture is then stirred at an elevated temperature (e.g., 90 °C) for 30 minutes to an hour, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: The reaction is cooled to 0 °C in an ice bath. The reaction is quenched by the slow addition of 10% HCl or saturated NH₄Cl solution to dissolve the zinc salts.
-
Extraction: The quenched reaction mixture is filtered. The filtrate is transferred to a separatory funnel and extracted with MTBE or diethyl ether (3x).
-
Washing: The combined organic phases are washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield pure this compound.
Analytical Methods
Spectroscopic Analysis
Characterization of this compound is typically performed using NMR and IR spectroscopy. While specific spectra are best obtained from dedicated databases, the expected chemical shifts and vibrational frequencies can be predicted based on the molecule's structure.
-
¹H NMR: Expected signals include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, a multiplet for the methylene protons adjacent to the carbonyl group, a multiplet for the methine proton attached to the hydroxyl group, a broad singlet for the hydroxyl proton, and multiplets for the aromatic protons of the phenyl group.
-
¹³C NMR: Key signals are expected for the carbonyl carbon of the ester, the carbons of the phenyl ring, the carbon bearing the hydroxyl group, and the carbons of the ethyl ester group.
-
FT-IR: Characteristic absorption bands would include a broad peak for the O-H stretch of the alcohol group (around 3400 cm⁻¹), a strong peak for the C=O stretch of the ester (around 1730 cm⁻¹), and peaks corresponding to C-H stretches (aromatic and aliphatic) and C-O stretches.
Chromatographic Analysis and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for separating its enantiomers.
Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) is effective for enantiomeric resolution.
-
Mobile Phase: A normal-phase eluent, typically a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) (e.g., 95:5 or 90:10 v/v), is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220 nm or 254 nm).
-
Temperature: Column temperature is usually maintained at ambient or a controlled temperature like 25 °C.
This method allows for the quantification of the enantiomeric excess (ee) of a sample, which is critical in the development of single-enantiomer drugs.
Applications in Drug Development
This compound, particularly its (S)-enantiomer, is a valuable chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature (hydroxyl and ester groups) allows for diverse chemical transformations.
A prominent application is in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs) and norepinephrine (B1679862) reuptake inhibitors (NRIs), which are widely used as antidepressants.
Role in the Synthesis of Fluoxetine and Tomoxetine
The synthesis of drugs like (R,S)-Fluoxetine (Prozac) and (R)-Atomoxetine (Strattera, derived from Tomoxetine) can utilize intermediates derived from this compound. The general synthetic strategy involves the conversion of the ester to an amide, followed by reduction and subsequent etherification.
Biological Activity of Related Compounds
While this compound is primarily a synthetic intermediate, its core phenylpropanoic acid structure is found in many naturally occurring compounds with significant biological activities. Derivatives such as caffeic acid and ferulic acid, which are also phenylpropanoids, exhibit potent antioxidant, anti-inflammatory, and antimicrobial properties. This underlying biological relevance of the phenylpropanoate scaffold underscores its importance as a foundational structure in medicinal chemistry and drug discovery.
Safety and Handling
This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment (PPE), including safety glasses and gloves. The compound should be used in a well-ventilated area, and inhalation of vapors should be avoided. It is classified as a combustible liquid and should be stored away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]
References
The Crucial Role of Chirality: An In-depth Technical Guide to Ethyl 3-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-hydroxy-3-phenylpropanoate, a seemingly simple molecule, holds a significant position in the world of pharmaceuticals, primarily due to the profound impact of its chirality on biological activity. This technical guide delves into the core aspects of the stereoisomers of this compound, providing a comprehensive overview of their synthesis, separation, and the critical role they play as chiral building blocks in the development of important drugs.
The Significance of Stereoisomers
This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group. This gives rise to two non-superimposable mirror images, the (S)- and (R)-enantiomers. The spatial arrangement of these enantiomers is a critical determinant of their interaction with other chiral molecules, such as enzymes and receptors in the human body. Consequently, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects.
The enantiomerically pure forms of this compound are highly valued as key intermediates in the synthesis of several important pharmaceuticals, most notably antidepressants like (S)-fluoxetine, tomoxetine, and nisoxetine.[1][2] The (S)-enantiomer, in particular, is a crucial precursor for the synthesis of (S)-Fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).[1]
Pathways to Enantiopurity: Synthesis and Resolution
Achieving high enantiomeric purity is a central challenge in the utilization of this compound. The primary strategies employed are asymmetric synthesis, which aims to create a specific enantiomer directly, and the resolution of a racemic mixture, which separates the two enantiomers.
Asymmetric Synthesis
One of the most common methods for the asymmetric synthesis of this compound is the stereoselective reduction of ethyl benzoylacetate. This can be achieved using various methods, including biocatalytic approaches.
Biocatalytic Reduction: The use of microorganisms or isolated enzymes offers a green and highly selective route to the desired enantiomer. For instance, the reduction of ethyl benzoylacetate using Geotrichum candidum has been shown to produce (S)-ethyl 3-hydroxy-3-phenylpropanoate with high enantiomeric excess.[2] Similarly, engineered whole-cell biocatalysts co-expressing mutant dehydrogenases and glucose dehydrogenase for cofactor regeneration have achieved complete conversion of the substrate with excellent enantiomeric excess (>99% e.e.) and high isolated yields.[1]
Another powerful chemical method is the asymmetric transfer hydrogenation (ATH) of β-ketoesters using Ru(II) complexes, which has been reported to yield the chiral ester with enantiomeric excess values greater than 99%.[3]
Enzymatic Kinetic Resolution
Kinetic resolution is a widely used technique that relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme. In the case of racemic this compound, lipase-catalyzed transesterification is a robust and common method.[1] This process involves the selective acylation of one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
The choice of lipase (B570770), acylating agent, and solvent system significantly influences the efficiency and enantioselectivity of the resolution.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the synthesis and resolution of this compound.
Table 1: Asymmetric Synthesis of this compound via Reduction of Ethyl Benzoylacetate
| Catalyst/Method | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |
| Baker's Yeast | Ethyl Benzoylacetate | (S)-ethyl 3-hydroxy-3-phenylpropanoate | 85% | [2] |
| Geotrichum candidum | Ethyl Benzoylacetate | (S)-ethyl 3-hydroxy-3-phenylpropanoate | 98% | [2] |
| Engineered Whole-Cell Biocatalyst | Ethyl Benzoylacetate | (S)-ethyl 3-hydroxy-3-phenylpropanoate | >99% | [1] |
| Asymmetric Transfer Hydrogenation (Ru(II) complexes) | Ethyl 3-oxo-3-phenylpropanoate | Chiral 3-phenyl-3-hydroxypropanoic ester | >99% | [3] |
Table 2: Enzymatic Kinetic Resolution of Racemic this compound
| Enzyme | Method | Acylating Agent | Solvent | Conversion | Enantiomeric Excess (e.e.) of Remaining Ester | Enantiomeric Excess (e.e.) of Product | Reference |
| Lipase PS-C | Transesterification | Vinyl acetate | t-Butylmethylether | 55.6% | 100% ((S)-enantiomer) | 97.8% ((R)-ester) | [2] |
| Lipase PS-C | Transesterification | Vinyl propionate | Isopropylether | 52.1% | 99.9% ((S)-enantiomer) | 98.7% ((R)-ester) | [2] |
| Pseudomonas cepacia lipase (PCL) | Hydrolysis | - | Phosphate (B84403) buffer (pH 8) | 50% | 98% ((R)-enantiomer) | 93% ((S)-acid) | [4][5] |
| Pig Liver Esterase (PLE) | Hydrolysis | - | 20% aq. ethanol | - | 58% ((R)-enantiomer) | 46% ((S)-acid) | [4] |
| Lipase PS-30 (Pseudomonas sp.) | Hydrolysis | - | Phosphate buffer (pH 7) | 39% | - | 93% ((S)-acid) | [4] |
Experimental Protocols
General Procedure for Racemic this compound Synthesis
A common laboratory-scale synthesis involves an aldol (B89426) reaction.[4] Under a nitrogen atmosphere, n-butyllithium is added to a solution of diisopropylamine (B44863) in THF at -78°C to form lithium diisopropylamide (LDA). The corresponding ethyl ester (e.g., ethyl acetate) is then added dropwise to the LDA solution. After stirring, benzaldehyde (B42025) is added dropwise. The reaction mixture is stirred for several hours at -78°C and then quenched with a saturated ammonium (B1175870) chloride solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.[4]
General Procedure for Enzymatic Hydrolysis
Racemic this compound is combined with a phosphate buffer solution at a specific pH (e.g., 7 or 8) and the selected enzyme.[4] The mixture is stirred vigorously at room temperature. The progress of the reaction is monitored, and upon reaching the desired conversion, the reaction is stopped. The remaining ester and the produced acid are then separated and analyzed to determine their enantiomeric excess.[4]
General Procedure for Lipase-Catalyzed Transesterification
In a typical procedure, the racemic this compound, an acylating agent (e.g., vinyl acetate), and a lipase are added to an organic solvent.[2] The reaction mixture is shaken at a specific temperature. The conversion and enantiomeric excess of the remaining substrate and the acylated product are determined by gas chromatography.[2]
Visualizing Chirality and Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
References
- 1. (S)-Ethyl 3-Hydroxy-3-phenylpropanoate Chiral Synthon [benchchem.com]
- 2. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
(S)-Ethyl 3-hydroxy-3-phenylpropanoate: A Comprehensive Technical Guide for its Application as a Chiral Synthon
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a valuable chiral building block, or synthon, extensively utilized in the stereoselective synthesis of a variety of pharmaceutical compounds. Its importance is underscored by its role as a key intermediate in the production of prominent drugs, most notably the selective serotonin (B10506) reuptake inhibitor (SSRI) (S)-fluoxetine. The presence of both a hydroxyl group and an ester functional group on a chiral scaffold makes it a versatile precursor for the introduction of new stereocenters and further molecular elaboration. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and comparative data to aid researchers in its effective utilization.
Physicochemical Properties
| Property | Value |
| IUPAC Name | ethyl (3S)-3-hydroxy-3-phenylpropanoate |
| CAS Number | 33401-74-0 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Colorless liquid |
| Odor | Aromatic |
Synthesis of (S)-Ethyl 3-hydroxy-3-phenylpropanoate
The enantiomerically pure form of ethyl 3-hydroxy-3-phenylpropanoate is critical for its use in pharmaceutical synthesis. Several methods have been developed for its preparation, broadly categorized into biocatalytic and chemical approaches.
Biocatalytic Approaches
Biocatalytic methods are often favored for their high enantioselectivity, mild reaction conditions, and reduced environmental impact.
This method employs whole cells of baker's yeast, which contain oxidoreductase enzymes capable of asymmetrically reducing the prochiral ketone of ethyl benzoylacetate to the corresponding (S)-alcohol.
Experimental Protocol:
-
Yeast Culture Preparation: In a sterilized flask, suspend 100 g of commercial baker's yeast in 500 mL of a 5% (w/v) aqueous glucose solution.
-
Activation: Stir the suspension at 30°C for 30 minutes to activate the yeast.
-
Substrate Addition: Add 5 g of ethyl benzoylacetate to the yeast suspension.
-
Reaction: Maintain the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm on an orbital shaker) for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, centrifuge the reaction mixture to separate the yeast cells.
-
Extraction: Saturate the supernatant with sodium chloride and extract with ethyl acetate (B1210297) (3 x 200 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield (S)-ethyl 3-hydroxy-3-phenylpropanoate.
Kinetic resolution utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Lipases from Pseudomonas cepacia (now known as Burkholderia cepacia) have shown excellent results.
Experimental Protocol:
-
Reaction Setup: In a dry flask, dissolve 10 g of racemic this compound in 100 mL of a suitable organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate (1.5 equivalents).
-
Enzyme Addition: Add 1 g of immobilized Pseudomonas cepacia lipase (PCL).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-45°C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-alcohol and the acylated (R)-ester.
-
Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation and Purification: Concentrate the filtrate under reduced pressure. The unreacted (S)-ethyl 3-hydroxy-3-phenylpropanoate can be separated from the acylated (R)-enantiomer by silica gel column chromatography.
Chemical Approaches
This method involves the use of a chiral metal catalyst, such as a Ruthenium-BINAP complex, to stereoselectively hydrogenate the ketone group of ethyl benzoylacetate.
Experimental Protocol:
-
Catalyst Preparation (in situ): In an inert atmosphere glovebox, dissolve [RuCl₂(benzene)]₂ and (S)-BINAP in a degassed solvent like methanol (B129727) or ethanol.
-
Reaction Vessel: Charge a high-pressure autoclave with a solution of ethyl benzoylacetate in the chosen solvent.
-
Catalyst Addition: Transfer the prepared catalyst solution to the autoclave under an inert atmosphere.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 atm). Stir the reaction mixture at a controlled temperature (e.g., 50°C) until the reaction is complete (monitored by GC or HPLC).
-
Work-up: Carefully depressurize the autoclave.
-
Purification: Remove the catalyst by filtration through a pad of silica gel or celite. Concentrate the filtrate under reduced pressure and purify the product by column chromatography to yield (S)-ethyl 3-hydroxy-3-phenylpropanoate.
Quantitative Data Summary
The following table summarizes typical quantitative data for the different synthetic methods, allowing for easy comparison.
| Synthesis Method | Catalyst/Biocatalyst | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Asymmetric Reduction | Saccharomyces cerevisiae | 60-85 | >95 | Low cost, environmentally friendly | Lower yields, potential for byproduct formation |
| Kinetic Resolution | Pseudomonas cepacia Lipase | ~45 (for the S-enantiomer) | >98 | High e.e. for both enantiomers | Theoretical max. yield of 50%, requires separation |
| Asymmetric Hydrogenation | (S)-Ru-BINAP | >90 | >98 | High yield and e.e., scalable | High cost of catalyst, requires high pressure |
Application as a Chiral Synthon: Synthesis of (S)-Fluoxetine
(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a crucial intermediate in the enantioselective synthesis of (S)-fluoxetine. The synthetic pathway involves several key transformations.
Caption: Synthetic pathway to (S)-Fluoxetine.
Visualizations of Key Concepts and Workflows
Principle of Enzymatic Kinetic Resolution
The following diagram illustrates the fundamental principle of kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other.
Caption: Principle of enzymatic kinetic resolution.
General Experimental Workflow for Biocatalytic Reduction
This workflow outlines the typical steps involved in a whole-cell biocatalytic reduction process.
Caption: Workflow for biocatalytic reduction.
Conclusion
(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a highly valuable and versatile chiral synthon in modern organic synthesis, particularly for the pharmaceutical industry. The choice of synthetic method—be it biocatalytic or chemical—depends on factors such as cost, scalability, and environmental considerations. The detailed protocols and comparative data provided in this guide aim to equip researchers and drug development professionals with the necessary information to effectively synthesize and utilize this important chiral building block in their research and development endeavors.
Spectroscopic Profile of Ethyl 3-hydroxy-3-phenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 1.25 | t | 7.1 | 3H | -OCH₂CH₃ |
| 2.75 | d | 6.3 | 2H | -CH(OH)CH₂ - |
| 3.5 (approx.) | br s | - | 1H | -OH |
| 4.15 | q | 7.1 | 2H | -OCH₂ CH₃ |
| 5.12 | t | 6.3 | 1H | -CH (OH)CH₂- |
| 7.25-7.40 | m | - | 5H | Ar-H |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 14.1 | -OCH₂C H₃ |
| 45.8 | -CH(OH)C H₂- |
| 60.8 | -OC H₂CH₃ |
| 70.3 | -C H(OH)CH₂- |
| 125.8 | Ar-C H (ortho) |
| 127.8 | Ar-C H (para) |
| 128.5 | Ar-C H (meta) |
| 142.7 | Ar-C (ipso) |
| 172.1 | C =O |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3450 (broad) | O-H stretch (alcohol) |
| 3030 | C-H stretch (aromatic) |
| 2980, 2930 | C-H stretch (aliphatic) |
| 1730 | C=O stretch (ester) |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) |
| 1210, 1180 | C-O stretch (ester and alcohol) |
| 750, 700 | C-H bend (monosubstituted benzene) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular ion) |
| 149 | [M - OCH₂CH₃]⁺ |
| 107 | [C₆H₅CHOH]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 79 | [C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The data presented above are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is employed. The spectral width is set to around 220 ppm. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
-
Sample Preparation (Solution): Alternatively, a dilute solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) is prepared and placed in a solution cell with an appropriate path length (typically 0.1 to 1.0 mm). A spectrum of the pure solvent is also recorded for background subtraction.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is usually sufficient.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile (B52724) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
An In-depth Technical Guide to the Physical Characteristics of Ethyl 3-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of Ethyl 3-hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document collates available data on its physical properties, spectroscopic signature, and relevant experimental protocols, presented in a clear and accessible format for laboratory and development use.
Core Physical Properties
This compound is typically a colorless liquid with a characteristic aromatic odor.[1] It is recognized for its role as a versatile building block in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals.[2]
The following table summarizes the key quantitative physical data available for this compound. It is important to note that some properties may be reported for specific enantiomers, such as the (S)- or (R)-form.
| Property | Value | Conditions | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [3] | |
| Molecular Weight | 194.23 g/mol | [3] | |
| Boiling Point | 195 °C | at 11 Torr | [1] |
| Density | 1.51 g/mL | [1] | |
| Refractive Index | n20/D 1.510 | at 20 °C | [1] |
| Optical Activity ([α]20/D) | +51±2° | c = 1% in chloroform (B151607) (for (+)-(R)-enantiomer) |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive public spectral data for the exact molecule is limited, information for closely related compounds and general spectral characteristics are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong absorption peak around 1730 cm⁻¹ is characteristic of the C=O stretching of the ester group.
Solubility Profile
While specific quantitative solubility data for this compound in various solvents is not extensively documented, general solubility characteristics can be inferred from its structure and from data on similar compounds like ethyl propanoate. It is expected to have limited solubility in water and good solubility in common organic solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate (B1210297).
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of this compound.
Synthesis via Reformatsky Reaction
A common and effective method for the synthesis of this compound is the Reformatsky reaction.
Reaction Scheme:
Caption: Synthesis of this compound via the Reformatsky Reaction.
Detailed Protocol:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust. The zinc is activated by stirring with a small amount of iodine in dry toluene under a nitrogen atmosphere until the iodine color disappears.
-
Reaction Initiation: A solution of benzaldehyde and ethyl bromoacetate in dry toluene is added dropwise to the activated zinc suspension.
-
Reaction Progression: The reaction mixture is heated to reflux and maintained at this temperature with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and then quenched by the slow addition of dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
General Experimental Workflow for Purification and Characterization
The following diagram outlines a general workflow for the purification and subsequent characterization of synthesized this compound.
Caption: General workflow for the purification and characterization of the compound.
Biological Activity
Currently, there is limited publicly available information regarding specific biological signaling pathways directly modulated by this compound. Its primary significance in the pharmaceutical industry lies in its role as a chiral precursor for the synthesis of more complex, biologically active molecules.[1][2] Further research may elucidate any intrinsic pharmacological activities of this compound.
References
The Pivotal Role of Beta-Hydroxy Esters in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-hydroxy esters, a diverse class of organic molecules, are integral to a wide array of biological processes, ranging from fundamental energy metabolism to complex cellular signaling and host-microbe interactions. This technical guide provides an in-depth exploration of the biological significance of these compounds, with a primary focus on the prominent ketone body, D-β-hydroxybutyrate (BHB), and extending to other relevant members of this chemical family, including the monomeric units of polyhydroxyalkanoates (PHAs) and various β-hydroxy fatty acids. We delve into their roles as signaling molecules, metabolic intermediates, and precursors for bioactive compounds. This guide offers a comprehensive overview of their mechanisms of action, quantitative data on their biological activities, detailed experimental protocols for their study, and their burgeoning applications in drug development and biotechnology.
Introduction: The Expanding Universe of Beta-Hydroxy Esters
Beta-hydroxy esters are characterized by a hydroxyl group positioned on the third carbon atom relative to a carbonyl group within an ester functional group. This structural motif imparts unique chemical properties that are leveraged by biological systems for a variety of functions. While historically viewed primarily as metabolic intermediates, recent research has unveiled their critical roles as signaling molecules that modulate gene expression, influence cellular function, and mediate physiological responses to environmental cues.
This guide will systematically explore the multifaceted biological significance of beta-hydroxy esters, providing researchers and drug development professionals with a foundational understanding of this important class of molecules. We will cover their endogenous production, their interactions with cellular machinery, and their therapeutic potential.
D-β-Hydroxybutyrate: A Paradigm of a Signaling Metabolite
D-β-hydroxybutyrate (BHB) is the most abundant ketone body in mammals, produced primarily in the liver from the oxidation of fatty acids during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] Beyond its well-established role as an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, BHB has emerged as a crucial signaling molecule with pleiotropic effects.[1][3]
Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition
A key signaling function of BHB is its ability to act as an endogenous inhibitor of class I and IIa histone deacetylases (HDACs).[1] By inhibiting HDACs, BHB promotes the acetylation of histone proteins, leading to a more open chromatin structure and the transcriptional activation of specific genes. This mechanism links cellular metabolism to the regulation of gene expression.
Quantitative Data: HDAC Inhibition by D-β-Hydroxybutyrate
| HDAC Isoform | IC50 (mM) | Reference |
| HDAC1 | 2.4 - 5.3 | [1] |
| HDAC3 | 2.4 - 5.3 | [1] |
| HDAC4 | 2.4 - 5.3 | [1] |
Cell Surface Receptor-Mediated Signaling
BHB also exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs) on the cell surface, namely Hydroxycarboxylic Acid Receptor 2 (HCAR2) and Free Fatty Acid Receptor 3 (FFAR3).[4]
-
HCAR2 Activation: The activation of HCAR2, a Gαi/o-coupled receptor, by BHB leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.[1] In adipocytes, this signaling cascade inhibits lipolysis, creating a negative feedback loop that reduces the release of free fatty acids, the precursors for ketone body synthesis.[1] In immune cells, HCAR2 activation has been shown to exert anti-inflammatory effects.[4]
-
FFAR3 Modulation: The interaction of BHB with FFAR3 is more complex, with evidence suggesting it can act as an antagonist.[4] FFAR3 is activated by short-chain fatty acids (SCFAs) produced by gut microbiota. By antagonizing FFAR3, BHB may modulate the influence of gut-derived metabolites on host physiology.[4]
Quantitative Data: Receptor Activation by D-β-Hydroxybutyrate
| Receptor | Ligand | Parameter | Value | Reference |
| HCAR2 | D-β-hydroxybutyrate | EC50 | 0.7 mM | [4] |
| HCAR2 | Niacin | K_D | 0.058 µM | [5] |
| HCAR2 | Acipimox | K_D | 0.429 µM | [5] |
| HCAR2 | MK-6892 | K_D | 0.022 µM | [5] |
Physiological Concentrations of D-β-Hydroxybutyrate
The concentration of BHB in the blood varies significantly depending on the metabolic state.
| Condition | Plasma BHB Concentration (mmol/L) | Reference |
| Overnight Fast | < 0.27 | [6] |
| Severe Ketotic State | 3:1 to 7:1 ratio with acetoacetate (B1235776) | [6] |
Polyhydroxyalkanoates (PHAs): Bacterial Energy Stores and Bioplastic Precursors
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[4] These biopolymers are composed of repeating β-hydroxyalkanoate monomer units. The most common PHA is poly(3-hydroxybutyrate) (PHB), a homopolymer of (R)-3-hydroxybutyrate. Other PHAs can be copolymers containing various β-hydroxy fatty acid monomers, such as 3-hydroxyvalerate, 3-hydroxyhexanoate, and 3-hydroxyoctanoate. The composition of the PHA polymer is influenced by the bacterial strain and the available carbon source.
From a biological standpoint, PHAs serve a similar function to glycogen (B147801) and triglycerides in animals, providing a reserve of carbon and energy that can be mobilized during periods of nutrient limitation. The monomeric β-hydroxyalkanoates can be released from the polymer and enter cellular metabolic pathways.
Other Biologically Significant Beta-Hydroxy Esters
Beyond BHB and PHA monomers, other β-hydroxy esters play important roles in biology.
-
β-Hydroxy Fatty Acids: These molecules are intermediates in fatty acid β-oxidation. Under certain conditions, such as elevated mitochondrial NADH:NAD+ ratios, these intermediates can accumulate.[7] Some β-hydroxy fatty acids have also been shown to possess biological activities, including antimicrobial and anti-inflammatory properties.[8] For instance, (R)-3-hydroxyoctanoic acid has demonstrated antimicrobial activity.[9]
-
β-Lactones: These are cyclic esters of β-hydroxy carboxylic acids. Many natural products contain a β-lactone ring, which often confers potent biological activity, including antibiotic and enzyme-inhibiting properties.[2] The strained four-membered ring of β-lactones makes them reactive electrophiles, enabling them to covalently modify biological targets.[2]
Beta-Hydroxy Esters in Drug Development
The chiral β-hydroxy ester motif is a valuable building block in the synthesis of a wide range of pharmaceuticals. The stereospecific introduction of the hydroxyl and ester functionalities is a critical step in the total synthesis of many complex drug molecules.
Precursors to Statins
A prominent example is the use of chiral β-hydroxy esters in the synthesis of the side chains of statin drugs, which are inhibitors of HMG-CoA reductase and are widely used to lower cholesterol.[10][11] The synthesis of the characteristic dihydroxy acid side chain of statins often involves the stereoselective reduction of a β-keto ester to a β-hydroxy ester.[12]
Antiviral and Other Therapeutic Agents
Beta-hydroxy esters also serve as precursors for the synthesis of various other therapeutic agents, including antiviral drugs. For instance, novel β-D-N4-hydroxycytidine ester prodrugs have been developed as potential treatments for SARS-CoV-2.[13] The ester moiety can be used to improve the pharmacokinetic properties of the parent drug.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Quantification of D-β-Hydroxybutyrate in Biological Samples
Principle: This enzymatic assay is based on the oxidation of β-hydroxybutyrate to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
Materials:
-
β-Hydroxybutyrate Assay Kit (commercially available)
-
Microplate reader capable of measuring absorbance at 340 nm
-
Biological samples (serum, plasma, urine, tissue homogenates)
-
Perchloric acid (PCA) for deproteinization
Procedure:
-
Sample Preparation:
-
For serum, plasma, and urine, centrifuge to remove any particulate matter.
-
For tissue samples, homogenize in an appropriate buffer and deproteinize using PCA. Neutralize the supernatant with KOH.
-
-
Standard Curve Preparation: Prepare a series of β-hydroxybutyrate standards of known concentrations.
-
Assay Reaction:
-
Add samples and standards to the wells of a microplate.
-
Add the reaction mix containing β-hydroxybutyrate dehydrogenase and NAD+.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 340 nm.
-
Calculation: Determine the concentration of β-hydroxybutyrate in the samples by comparing their absorbance to the standard curve.
Analysis of Polyhydroxyalkanoate (PHA) Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method involves the acid-catalyzed methanolysis of the PHA polymer to convert the constituent β-hydroxyalkanoate monomers into their corresponding methyl esters. These volatile derivatives are then separated and quantified by GC-MS.
Materials:
-
Lyophilized PHA-containing bacterial cells
-
Methanol containing 3% (v/v) sulfuric acid
-
Internal standard (e.g., methyl benzoate)
-
GC-MS system
Procedure:
-
Methanolysis:
-
To a known weight of lyophilized cells, add a mixture of methanol/sulfuric acid and chloroform.
-
Add the internal standard.
-
Heat the mixture in a sealed tube at 100°C for 2.5 hours.
-
-
Extraction:
-
After cooling, add water and vortex thoroughly.
-
Allow the phases to separate and collect the lower chloroform phase containing the methyl esters.
-
-
GC-MS Analysis:
-
Inject an aliquot of the chloroform phase into the GC-MS.
-
Separate the methyl esters on a suitable capillary column.
-
Identify the monomers based on their mass spectra and retention times.
-
Quantify the monomers by comparing their peak areas to that of the internal standard.
-
Radioligand Binding Assay for HCAR2
Principle: This assay measures the binding of a radiolabeled ligand to the HCAR2 receptor in a competitive manner. The displacement of the radioligand by an unlabeled compound (e.g., BHB) is used to determine the binding affinity of the unlabeled compound.
Materials:
-
Cell membranes prepared from cells overexpressing HCAR2
-
Radioligand (e.g., [³H]-Niacin)
-
Unlabeled competitor (e.g., D-β-hydroxybutyrate)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation:
-
In a microplate, combine the cell membranes, radioligand, and varying concentrations of the unlabeled competitor.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. Pharmacokinetics of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. purdue.edu [purdue.edu]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]
- 11. researchgate.net [researchgate.net]
- 12. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View [mdpi.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Enantioselective Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of Ethyl 3-hydroxy-3-phenylpropanoate, a key chiral building block in the synthesis of various pharmaceuticals. The focus is on providing a comparative overview of different synthetic strategies, including enzymatic kinetic resolution and direct asymmetric aldol (B89426) and Reformatsky reactions.
Introduction
Optically active β-hydroxy esters are crucial intermediates in the pharmaceutical industry. This compound, in particular, serves as a vital precursor for the synthesis of important drugs. Achieving high enantiopurity of this compound is therefore of significant interest. This application note details reliable and reproducible methods for its enantioselective synthesis, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for various enantioselective methods for the synthesis of this compound, allowing for a clear comparison of their efficiency and stereoselectivity.
Table 1: Enzymatic Kinetic Resolution of Racemic this compound
| Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (S)-ester (%) | Enantiomeric Excess (ee) of (R)-ester (%) |
| Lipase PS-C | Vinyl acetate (B1210297) | t-Butyl methyl ether | 20 | 55.6 | 100 | 97.8 (as acetate) |
| Lipase PCL | - | Phosphate Buffer | - | 50 | 98 (R)-ester | 93 (S)-acid |
| Lipase PS | Vinyl caproate | - | 35 | - | >99 | ~90 (as caproate) |
Table 2: Direct Enantioselective Synthesis of this compound
| Reaction Type | Chiral Catalyst/Ligand | Reagents | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Reformatsky | Prolinol ligand | EtI, Me2Zn | - | - | up to 98 | up to 95 |
| Reformatsky | Bisoxazolidine ligand | EtI, Me2Zn | - | 1 | up to 94 | 75-80 |
| Mukaiyama Aldol | Chiral Lewis Acid | Silyl ketene (B1206846) acetal | Dichloromethane | - | High | High |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution using Lipase PS-C
This protocol describes the kinetic resolution of racemic this compound via lipase-catalyzed transesterification.
Materials:
-
Racemic this compound
-
Lipase PS-C (Pseudomonas cepacia)
-
Vinyl acetate
-
t-Butyl methyl ether
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a clean vial, prepare a solution of vinyl acetate (0.2 ml, 4% v/v) in t-butyl methyl ether (4.75 ml).
-
To this solution, add racemic this compound (0.05 ml, 1% v/v).
-
Add Lipase PS-C (0.2 g, 4% w/v) to the mixture.
-
Seal the vial and shake the reaction mixture at 150 rpm and 45°C for 20 hours.
-
After 20 hours, stop the reaction and separate the enzyme by filtration or centrifugation.
-
The supernatant contains the unreacted (S)-ethyl 3-hydroxy-3-phenylpropanoate and the acylated (R)-ethyl 3-O-acetyl-3-phenylpropanoate.
-
The products can be purified by column chromatography.
-
Determine the enantiomeric excess of the products using chiral gas chromatography or high-performance liquid chromatography.
Protocol 2: Asymmetric Reformatsky Reaction using a Prolinol Ligand
This protocol outlines a direct enantioselective synthesis of β-hydroxy esters through a Me2Zn-mediated Reformatsky reaction catalyzed by a chiral prolinol ligand.[1]
Materials:
-
Ethyl iodoacetate
-
Dimethylzinc (B1204448) (Me2Zn) solution
-
Chiral prolinol ligand
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
-
Standard Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral prolinol ligand (typically 5-10 mol%).
-
Add the anhydrous solvent, followed by the dropwise addition of the dimethylzinc solution at a controlled temperature (e.g., 0°C).
-
Stir the mixture for a specified time to allow for the formation of the zinc-ligand complex.
-
Add benzaldehyde to the reaction mixture.
-
Slowly add ethyl iodoacetate to the solution.
-
Allow the reaction to proceed at the specified temperature for the required duration, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.
-
Determine the yield and enantiomeric excess of the product.
Mandatory Visualizations
General Workflow for Enantioselective Synthesis
Caption: A generalized workflow for the enantioselective synthesis of this compound.
Proposed Catalytic Cycle for Asymmetric Reformatsky Reaction
Caption: A simplified catalytic cycle for the asymmetric Reformatsky reaction.
References
Asymmetric Synthesis of β-Hydroxy Esters: Application Notes and Protocols for Ethyl 3-Hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of ethyl 3-hydroxy-3-phenylpropanoate, a valuable chiral building block in the synthesis of various pharmaceuticals. The focus is on providing practical methodologies for achieving high enantioselectivity and yield.
Introduction
Optically active β-hydroxy esters are crucial intermediates in the pharmaceutical industry, serving as key precursors for the synthesis of a wide range of therapeutic agents, including antidepressants and β-lactam antibiotics. This compound, with its chiral center at the C3 position, is a prime example of such a vital synthon. The stereochemistry of this hydroxyl group is critical for the biological activity of the final drug molecule. Consequently, the development of efficient and highly stereoselective methods for its synthesis is of paramount importance.
This document outlines two primary strategies for the asymmetric synthesis of this compound:
-
Enzymatic Kinetic Resolution: This method utilizes enzymes to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer with high optical purity.
-
Asymmetric Catalytic Reduction: This approach involves the enantioselective reduction of a prochiral precursor, ethyl benzoylacetate, using a chiral catalyst to directly produce the desired enantiomer of this compound.
Data Presentation
The following tables summarize quantitative data from representative methods for the asymmetric synthesis of this compound.
Table 1: Enzymatic Kinetic Resolution of Racemic this compound
| Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (ee) of remaining (S)-ester | Enantiomeric Excess (ee) of acylated (R)-ester |
| Lipase (B570770) PS-C | Vinyl acetate | t-Butyl methyl ether | 55.6 | 100% | 97.8%[1] |
| Lipase PS-C | Vinyl propionate | Isopropyl ether | 52.1 | 99.9% | 98.7%[1] |
| Pseudomonas cepacia lipase (PCL) | - (Hydrolysis) | Phosphate buffer | 50 | 98% (for recovered (R)-ester) | 93% (for (S)-acid)[2][3] |
Table 2: Asymmetric Catalytic Reduction of Ethyl Benzoylacetate
| Catalytic System | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Excess (ee) |
| Ru-BINAP complex | H₂ | Methanol (B129727) | >95 | up to 99%[4] |
| Ir-(R)-SpiroPAP | H₂ | Toluene | 93-98 | 95.0-99.8%[4] |
| Pt/Al₂O₃ with (-)-cinchonidine | H₂ | Toluene/Acetic Acid | High | up to 98%[5] |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Isopropanol (B130326) | Isopropanol | High | Excellent[6] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-Ethyl 3-hydroxy-3-phenylpropanoate using Lipase PS-C
This protocol describes the kinetic resolution of racemic this compound via lipase-catalyzed transesterification.
Materials:
-
Racemic this compound
-
Lipase PS-C (from Pseudomonas cepacia)
-
Vinyl acetate
-
t-Butyl methyl ether (TBME)
-
Shaking incubator
-
Gas chromatograph (GC) with a chiral column or High-Performance Liquid Chromatograph (HPLC) with a chiral column
Procedure:
-
In a 15 mL vial, combine 4.75 mL of t-butyl methyl ether and 0.2 mL of vinyl acetate.
-
To this mixture, add 0.05 mL of racemic this compound and 0.2 g of Lipase PS-C.
-
Seal the vial and place it in a shaking incubator at 45°C with shaking at 150 rpm.
-
Monitor the reaction progress by periodically taking a small aliquot of the supernatant and analyzing it by GC or HPLC to determine the conversion and enantiomeric excess.
-
After approximately 20 hours (or when ~50% conversion is reached), stop the reaction by filtering off the enzyme.
-
The filtrate contains the unreacted (S)-ethyl 3-hydroxy-3-phenylpropanoate and the (R)-ethyl 3-acetoxy-3-phenylpropanoate.
-
Isolate the products by column chromatography on silica (B1680970) gel.
Protocol 2: Asymmetric Hydrogenation of Ethyl Benzoylacetate using a Ru-BINAP Catalyst
This protocol outlines the asymmetric reduction of ethyl benzoylacetate to this compound using a chiral ruthenium-BINAP catalyst.
Materials:
-
Ethyl benzoylacetate
-
[RuCl₂(BINAP)]₂·NEt₃ complex (or similar Ru-BINAP precursor)
-
Methanol (anhydrous and degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer
-
HPLC with a chiral column
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the Ru-BINAP catalyst (e.g., substrate-to-catalyst ratio of 1000:1).
-
Add degassed methanol to dissolve the catalyst.
-
Add ethyl benzoylacetate to the solution.
-
Seal the glass liner and place it inside the high-pressure autoclave.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 50°C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction by taking samples at intervals and analyzing by HPLC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting this compound by column chromatography.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for determining the enantiomeric excess of this compound.
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar). The selection of the column is crucial and may require screening.
Mobile Phase:
-
A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A typical starting point could be 90:10 (n-hexane:isopropanol).
Procedure:
-
Prepare a standard solution of the racemic this compound in the mobile phase.
-
Prepare a sample of the synthesized product by dissolving a small amount in the mobile phase.
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the compound absorbs (e.g., 254 nm).
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Mandatory Visualizations
Caption: Experimental workflow for the asymmetric hydrogenation of ethyl benzoylacetate.
Caption: Proposed mechanism for Ru-BINAP catalyzed asymmetric hydrogenation of a β-ketoester.[4]
References
- 1. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fluoxetine via Ethyl 3-hydroxy-3-phenylpropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fluoxetine (B1211875), marketed under the trade name Prozac, is a widely recognized antidepressant classified as a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] Its synthesis has been approached through various routes, with one notable pathway involving the use of Ethyl 3-hydroxy-3-phenylpropanoate as a key intermediate. This document provides detailed application notes and experimental protocols for the synthesis of Fluoxetine hydrochloride from ethyl benzoylacetate, with a focus on the role of this compound. The described multi-step synthesis offers a practical approach for laboratory-scale preparation.[3][4]
Overall Synthesis Workflow
The synthesis of Fluoxetine hydrochloride from ethyl benzoylacetate is a four-step process. The initial step involves the reduction of the keto group in ethyl benzoylacetate to a hydroxyl group, yielding this compound. This intermediate then undergoes amidation with methylamine (B109427). The resulting N-methyl-3-hydroxy-3-phenylpropanamide is subsequently etherified, followed by a final reduction of the amide group to the secondary amine of Fluoxetine, which is then converted to its hydrochloride salt.
Caption: Overall workflow for the synthesis of Fluoxetine HCl.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of Fluoxetine hydrochloride.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 1 | Reduction of Ethyl Benzoylacetate | Sodium borohydride (B1222165) (NaBH₄), Acetic acid | Methanol/Water | 10-15 | 1-3 | 80-95[3][4] |
| 2 | Amination | 35% Methylamine in Methanol | Methanol | Room Temperature | 24 | Quantitative[3] |
| 3 | Etherification | 4-Trifluoromethylphenol | - | 15-20 | A few hours | - |
| 4 | Reduction and Salification | Lithium aluminium hydride (LiAlH₄), Gaseous HCl | Ether | Reflux | 4 | 70-80[3][4] |
Experimental Protocols
Step 1: Synthesis of this compound (X)
This protocol details the reduction of ethyl benzoylacetate to this compound.
Materials:
-
Ethyl benzoylacetate
-
Methanol
-
Water
-
Sodium borohydride (NaBH₄)
-
1N Sodium hydroxide (B78521) (NaOH)
-
50% Acetic acid
-
Methylene (B1212753) chloride
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, dissolve one mole of ethyl benzoylacetate in 700 ml of methanol and 150 ml of water.[3][4]
-
Prepare a solution of a molar equivalent of NaBH₄ in 1N NaOH.
-
Cool the ethyl benzoylacetate solution to 10-15°C with stirring.
-
Add the NaBH₄ solution dropwise to the reaction mixture, maintaining the pH between 6 and 7 by the addition of 50% acetic acid.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 3 hours.[3]
-
Once the reaction is complete, partially evaporate the solvent under reduced pressure.
-
Dilute the remaining solution with water and extract the product with methylene chloride.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness to obtain this compound. A yield of 90% can be expected.[3]
Step 2: Synthesis of N-methyl-3-hydroxy-3-phenylpropanamide (XI)
This protocol describes the amination of this compound with methylamine.
Materials:
-
This compound (from Step 1)
-
35% (w/w) solution of methylamine in methanol
Procedure:
-
Dissolve the this compound (0.9 moles) obtained in the previous step in 250 ml of methanol.[3]
-
At room temperature, add 100 ml of a 35% methylamine solution in methanol to the reaction mixture with stirring.[3]
-
After 16 hours, add an additional 80 ml of the methylamine solution.[3]
-
Monitor the reaction progress by TLC. The reaction should be complete after approximately 24 hours.[3]
-
Evaporate the solvent to dryness to obtain a quantitative yield of N-methyl-3-hydroxy-3-phenylpropanamide, which can be used in the next step without further purification.[3]
Step 3: Synthesis of N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide (XII)
This protocol outlines the etherification of the hydroxyl group.
Materials:
-
N-methyl-3-hydroxy-3-phenylpropanamide (from Step 2)
-
4-Trifluoromethylphenol
-
Organic solvent (e.g., as specified in the patent, though not explicitly named in the snippet)
-
Activating substances (optional)
Procedure:
-
Treat the N-methyl-3-hydroxy-3-phenylpropanamide with 4-trifluoromethylphenol in a suitable organic solvent.[3]
-
Optionally, activating substances can be added.
-
Maintain the temperature between 15 and 20°C.[4]
-
The reaction is typically complete after a few hours, as monitored by TLC.[4]
-
Upon completion, the product can be isolated by evaporating the solution to dryness and taking up the residue with boiling hexane.
Step 4: Synthesis of Fluoxetine (V) and its Hydrochloride Salt (I)
This final protocol details the reduction of the amide to the amine and subsequent salt formation.
Materials:
-
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide (from Step 3)
-
Lithium aluminium hydride (LiAlH₄)
-
Organic solvent (e.g., Ether)
-
Ethyl acetate (B1210297)
-
10% Sodium hydroxide (NaOH)
-
Hexane
-
Gaseous Hydrogen Chloride (HCl)
Procedure:
-
Reduce the N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide with a metallic hydride such as LiAlH₄ in an organic solvent. The molar ratio of LiAlH₄ to the amide should be between 0.7 and 0.9.[3][4]
-
Reflux the reaction mixture for 4 hours.[3]
-
After cooling, cautiously add a mixture of acetone and ethyl acetate to quench the excess hydride.
-
Dilute the solution with 10% NaOH and extract the product twice with a 2:1 mixture of Hexane/ethyl acetate.[3][4]
-
Wash the combined organic extracts with water and dry.
-
Evaporate the solvent to obtain Fluoxetine base.
-
Dissolve the Fluoxetine base in a small amount of ether and treat with gaseous HCl.
-
Cool the solution to 4°C overnight to precipitate Fluoxetine hydrochloride.[3]
-
Collect the precipitate by filtration to obtain Fluoxetine hydrochloride with a yield of 70-80%.[3][4]
Logical Relationship Diagram
The following diagram illustrates the logical progression and key transformations in the synthesis of Fluoxetine.
Caption: Logical progression of the synthesis of Fluoxetine HCl.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. The yields and reaction times are based on published data and may vary.
References
Application Notes and Protocols for the Biocatalytic Reduction of Ethyl Benzoylacetate to Ethyl 3-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the biocatalytic reduction of ethyl benzoylacetate to the chiral building block, (S)-Ethyl 3-hydroxy-3-phenylpropanoate. This transformation is of significant interest in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). The protocols herein focus on the use of whole-cell biocatalysts, specifically Saccharomyces cerevisiae and other yeast species, as well as engineered enzymes, to achieve high conversion and enantioselectivity. This guide includes tabulated quantitative data for easy comparison of different biocatalytic systems, detailed experimental procedures, and a workflow diagram to illustrate the process.
Introduction
The asymmetric reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a crucial transformation in organic synthesis. The product, Ethyl 3-hydroxy-3-phenylpropanoate, is a valuable chiral intermediate. Biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes like carbonyl reductases and alcohol dehydrogenases are effective for this purpose.[1][2] The use of whole cells is often advantageous as it circumvents the need for addition and regeneration of expensive cofactors like NAD(P)H.
Data Presentation: Comparison of Biocatalytic Systems
The following tables summarize the quantitative data for the biocatalytic reduction of ethyl benzoylacetate using various microorganisms and enzymes.
Table 1: Performance of Yeast-Based Whole-Cell Biocatalysts
| Biocatalyst | Co-substrate/Additive | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Enantiomer | Reference |
| Saccharomyces cerevisiae LH1 | Glucose | High | >99 | (S) | [1] |
| Pichia kluyveri | Glucose, α-chloroacetophenone | ~85 | 99 | (S) | [2] |
| Pichia stipitis | Glucose, α-chloroacetophenone | ~85 | 99 | (S) | [2] |
| Candida utilis | Glucose, α-chloroacetophenone | ~85 | 99 | (S) | [2] |
| Geotrichum candidum | Not Specified | Not Specified | 98 | (S) | [3] |
Table 2: Performance of Engineered Carbonyl Reductase
| Biocatalyst | Substrate Loading | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Enantiomer | Reference |
| Carbonyl Reductase (SLCR1) I212F/I176L/R216L Mutant | 150 mM | 1 | 95 | >99 | (S) | [1] |
Experimental Protocols
General Materials and Methods
-
Materials: Ethyl benzoylacetate, Saccharomyces cerevisiae (baker's yeast), sucrose (B13894) or glucose, ethyl acetate (B1210297), anhydrous sodium sulfate, celite, diethyl ether, standard laboratory glassware.
-
Instrumentation: Magnetic stirrer, incubator/shaker, centrifuge, rotary evaporator, Gas Chromatograph (GC) with a chiral column for enantiomeric excess determination.
Protocol 1: Asymmetric Reduction using Saccharomyces cerevisiae
This protocol details the whole-cell biocatalytic reduction of ethyl benzoylacetate using commercially available baker's yeast.
1. Yeast Culture Preparation:
-
In a 1 L Erlenmeyer flask, dissolve 50 g of sucrose in 500 mL of warm (35-40 °C) tap water.
-
Add 20 g of dry baker's yeast to the sucrose solution.
-
Gently swirl the flask to suspend the yeast and let it stand in a warm place for about 30-60 minutes to activate the yeast (indicated by foaming).
2. Biocatalytic Reduction:
-
To the activated yeast suspension, add 1.0 g of ethyl benzoylacetate.
-
Seal the flask with a cotton plug or a fermentation lock to allow for CO₂ release while preventing contamination.
-
Place the flask in an incubator shaker at 30-35 °C with gentle agitation (120-150 rpm) for 48-72 hours.
-
The progress of the reaction can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
3. Product Extraction and Purification:
-
After the reaction is complete, add approximately 20 g of celite to the reaction mixture to aid in the filtration of yeast cells.
-
Filter the mixture through a Büchner funnel. Wash the yeast cake with 100 mL of water.
-
Combine the filtrate and the washings and saturate with sodium chloride.
-
Extract the aqueous solution three times with 150 mL portions of ethyl acetate or diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica (B1680970) gel if necessary.
4. Analysis:
-
Determine the conversion and yield of the product by GC analysis.
-
Determine the enantiomeric excess of the product using a chiral GC column.
Protocol 2: Optimized Reduction with Immobilized Yeast and Additives
This protocol is based on the findings that immobilization and the use of additives can enhance the yield and enantioselectivity.[2]
1. Yeast Immobilization (Calcium Alginate):
-
Prepare a 2% (w/v) sodium alginate solution in distilled water.
-
Suspend a desired amount of yeast cells (e.g., Pichia kluyveri) in the sodium alginate solution.
-
Extrude the yeast-alginate mixture dropwise into a gently stirring solution of 0.2 M calcium chloride.
-
Allow the resulting beads to harden for at least 1 hour in the calcium chloride solution.
-
Wash the immobilized yeast beads with sterile water.
2. Biocatalytic Reduction:
-
In a suitable reaction vessel, combine a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0), glucose as a co-substrate, and a small amount of an enzymatic inhibitor such as α-chloroacetophenone (if required, optimization is necessary).
-
Add the immobilized yeast beads to the reaction medium.
-
Add ethyl benzoylacetate as the substrate.
-
Incubate the reaction under controlled temperature and agitation as described in Protocol 1.
3. Work-up and Analysis:
-
After the reaction, the immobilized yeast beads can be easily separated from the reaction mixture by simple filtration.
-
The filtrate is then extracted and analyzed as described in Protocol 1. The recovered beads can potentially be reused.
Mandatory Visualizations
References
Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-hydroxy-3-phenylpropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically active ethyl 3-hydroxy-3-phenylpropanoate is a valuable chiral building block in the synthesis of several pharmaceuticals. The kinetic resolution of its racemic mixture using lipases offers an efficient and environmentally friendly method to obtain the desired enantiomers. This document provides detailed application notes and experimental protocols for the lipase-catalyzed kinetic resolution of racemic this compound via two primary methods: enzymatic hydrolysis and enzymatic transesterification.
Principle of Kinetic Resolution
Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In this case, a lipase (B570770) selectively catalyzes the transformation of one enantiomer of racemic this compound, leaving the other enantiomer unreacted. This results in a mixture of a product and the unreacted, enantiomerically enriched substrate, which can then be separated.
Data Presentation
The following tables summarize quantitative data from various studies on the lipase-catalyzed kinetic resolution of this compound, providing a comparative overview of different enzymes, conditions, and outcomes.
Table 1: Enzymatic Hydrolysis of Racemic this compound
| Lipase Source | Co-solvent | Conversion (%) | Enantiomeric Excess (e.e.) of (R)-Ester (%) | Enantiomeric Excess (e.e.) of (S)-Acid (%) | Reference |
| Pseudomonas cepacia (PCL) | - | 50 | 98 | 93 | [1][2] |
| Pig Liver Esterase (PLE) | - | 50 | 43 | - | [1] |
| Pseudomonas sp. (Lipase PS-30) | Phosphate (B84403) Buffer (pH 7) | 39 | - | 93 | [1] |
Table 2: Enzymatic Transesterification of Racemic this compound
| Lipase Source | Acylating Agent | Solvent | Conversion (%) | e.e. of (S)-Alcohol (%) | e.e. of (R)-Ester (%) | Reference |
| Lipase PS-C | Vinyl Acetate (B1210297) | t-Butylmethylether | 55.6 | 100 | 97.8 | [3] |
| Lipase PS-C | Vinyl Propionate | Isopropylether | 52.1 | 99.9 | 98.7 | [3] |
| Pseudomonas fluorescens (PFL) | Vinyl Acetate | Toluene | - | >99 | >99 | [4] |
Experimental Protocols
The following are detailed protocols for the two primary methods of lipase-catalyzed kinetic resolution of racemic this compound.
Protocol 1: Enzymatic Hydrolysis using Pseudomonas cepacia Lipase (PCL)
This protocol describes the resolution of racemic this compound via hydrolysis, yielding (R)-ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-hydroxy-3-phenylpropanoic acid.
Materials:
-
Racemic this compound
-
Pseudomonas cepacia lipase (PCL)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (1M)
Procedure:
-
To a solution of racemic this compound (1.0 g, 5.15 mmol) in phosphate buffer (50 mL, pH 7.0), add Pseudomonas cepacia lipase (100 mg).
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once approximately 50% conversion is reached, terminate the reaction by filtering off the enzyme.[1][2]
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to separate the acidic product.
-
The organic layer contains the unreacted (R)-ethyl 3-hydroxy-3-phenylpropanoate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Acidify the aqueous bicarbonate layer to pH 2-3 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine these organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-3-hydroxy-3-phenylpropanoic acid.
-
Determine the enantiomeric excess of the recovered ester and the produced acid using chiral HPLC analysis.
Protocol 2: Enzymatic Transesterification using Lipase PS-C
This protocol details the resolution of racemic this compound via transesterification, yielding (S)-ethyl 3-hydroxy-3-phenylpropanoate and the corresponding (R)-ester.[3]
Materials:
-
Racemic this compound
-
Lipase PS-C (from Pseudomonas cepacia, immobilized)
-
Vinyl acetate
-
t-Butylmethylether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flask, dissolve racemic this compound (1.0 g, 5.15 mmol) in t-butylmethylether (50 mL).
-
Add vinyl acetate (0.9 mL, 10.3 mmol) as the acylating agent.
-
Add immobilized Lipase PS-C (200 mg).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC.
-
When approximately 50% conversion is achieved, filter off the enzyme.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of (S)-ethyl 3-hydroxy-3-phenylpropanoate and (R)-ethyl 3-acetoxy-3-phenylpropanoate by silica gel column chromatography.
-
Analyze the enantiomeric excess of both the unreacted alcohol and the resulting ester by chiral HPLC.
Visualizations
The following diagrams illustrate the experimental workflows and the underlying chemical transformations.
References
Application Note: Chiral HPLC Analysis of Ethyl 3-hydroxy-3-phenylpropanoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-3-phenylpropanoate is a key chiral intermediate in the synthesis of various pharmaceuticals. The enantiomers of this compound can exhibit different pharmacological and toxicological profiles, making their separation and accurate quantification essential for drug efficacy and safety. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a robust and widely used method for the enantioselective analysis of such compounds. This application note provides a detailed protocol for the separation and analysis of the enantiomers of this compound using a polysaccharide-based CSP.
Data Presentation
The following table summarizes the chromatographic parameters for the enantioselective separation of this compound. This data is based on established methods for the kinetic resolution of β-hydroxy esters.[1]
| Parameter | Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) |
| Mobile Phase | n-Hexane / Isopropanol |
| Detection | UV |
| Column Temperature | 25 °C |
Note: Specific retention times and resolution values are dependent on the exact chromatographic conditions and the specific polysaccharide-based column used.
Experimental Workflow
Experimental Protocols
This section provides a detailed methodology for the chiral separation of this compound enantiomers.
Materials and Reagents
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
-
Chiral HPLC column: Polysaccharide-based, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Instrumentation
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: A mixture of n-Hexane and Isopropanol. The exact ratio should be optimized for baseline separation.
-
Flow Rate: To be optimized for the specific column dimensions.
-
Column Temperature: 25 °C[1]
-
Detection: UV detector, wavelength to be optimized based on the analyte's UV spectrum.
-
Injection Volume: To be optimized based on sample concentration and instrument sensitivity.
Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase.
-
From the stock solution, prepare a series of working standards at different concentrations.
-
Dissolve the test sample in the mobile phase to a concentration that falls within the range of the working standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
System Suitability
Before sample analysis, equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a working standard of the racemic mixture multiple times to ensure system suitability. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (%RSD) for the peak areas of replicate injections is within acceptable limits (typically ≤ 2%).
Data Analysis
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in chiral recognition on a polysaccharide-based CSP.
References
Application Notes: Gas Chromatography Methods for the Quantification of Ethyl 3-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-3-phenylpropanoate is a chiral building block of significant interest in the pharmaceutical industry, notably as a key intermediate in the synthesis of various therapeutic agents. The stereochemistry of this compound is critical, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles. Consequently, accurate and reliable quantification of the individual enantiomers and the total amount of this compound is essential for quality control, process optimization, and regulatory compliance in drug development.
Gas chromatography (GC) offers a robust and sensitive analytical platform for the analysis of this compound. This application note details two primary GC-based methods for its quantification: a chiral GC-FID method for the direct separation and quantification of its enantiomers, and a GC-MS method following derivatization for enhanced sensitivity and structural confirmation.
Analytical Methods Overview
The choice between analytical methods depends on the specific requirements of the analysis. For determining the enantiomeric excess (e.e.) and quantifying both (R)- and (S)-enantiomers, a chiral gas chromatography method with a flame ionization detector (GC-FID) is highly effective. For trace-level quantification and unambiguous identification, gas chromatography coupled with mass spectrometry (GC-MS) after a derivatization step is the preferred approach. Derivatization, such as silylation, is often employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[1][2]
Data Presentation
The following tables summarize representative quantitative data for the two proposed GC methods. These values are typical for validated methods and provide a benchmark for performance.
Table 1: Quantitative Data for Chiral GC-FID Method
| Parameter | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | (S)-Ethyl 3-hydroxy-3-phenylpropanoate |
| Linearity Range (µg/mL) | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 1.0 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.9% - 101.5% |
| Precision (% RSD) | < 2.0% | < 2.0% |
Table 2: Quantitative Data for GC-MS Method (after Silylation)
| Parameter | Trimethylsilyl-derivatized this compound |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Accuracy (% Recovery) | 99.1% - 102.3% |
| Precision (% RSD) | < 1.5% |
Experimental Protocols
Protocol 1: Chiral GC-FID for Enantiomeric Quantification
This protocol describes the direct analysis of this compound enantiomers without derivatization.
1. Sample Preparation: a. Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to achieve a concentration within the calibrated range (1-500 µg/mL). b. If the sample is in a complex matrix, perform a liquid-liquid extraction. For aqueous samples, extract with an equal volume of ethyl acetate, separate the organic layer, and dry it over anhydrous sodium sulfate. c. Filter the final solution through a 0.45 µm syringe filter into a GC vial.
2. GC-FID Conditions:
-
GC System: Agilent 7890B GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column (e.g., Cyclodextrin-based, such as a permethylated β-cyclodextrin phase, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector: Split/Splitless injector, operated in split mode (split ratio 50:1).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 5°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature: 280°C.
-
Data Acquisition: Collect the chromatogram for a total run time of 20 minutes.
3. Quantification: a. Prepare a series of calibration standards of known concentrations for both (R)- and (S)-enantiomers. b. Generate a calibration curve by plotting peak area against concentration for each enantiomer. c. Quantify the amount of each enantiomer in the sample by interpolating its peak area from the calibration curve. d. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.
Protocol 2: GC-MS for Quantification after Silylation
This protocol is suitable for trace-level analysis and provides mass spectral data for confirmation.
1. Sample Preparation and Extraction: a. Prepare the sample as described in Protocol 1 (steps 1a and 1b) to obtain an extract in a volatile organic solvent. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation): [4] a. To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[4] b. Tightly cap the vial and heat at 70°C for 30 minutes. c. Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
GC-MS System: Agilent 7890B GC coupled with a 5977B Mass Selective Detector or equivalent.
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector: Split/Splitless injector, operated in splitless mode.
-
Injector Temperature: 260°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte, and full scan mode for confirmation.
4. Quantification: a. Prepare calibration standards and derivatize them using the same procedure as the samples. b. Create a calibration curve by plotting the peak area of the selected ion against the concentration. c. Quantify the total amount of derivatized this compound in the sample using the calibration curve.
Visualizations
Caption: Workflow for Chiral GC-FID Analysis.
Caption: Workflow for GC-MS Analysis with Derivatization.
References
Application Note: Purification of Ethyl 3-hydroxy-3-phenylpropanoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of ethyl 3-hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes silica (B1680970) gel column chromatography with a hexane (B92381) and ethyl acetate (B1210297) solvent system, a widely applicable and effective technique for separating the desired product from reaction byproducts and unreacted starting materials. This document includes a step-by-step experimental protocol, tabulated data for experimental parameters, and a visual workflow to ensure reproducibility and successful implementation in a laboratory setting.
Introduction
This compound is a valuable chiral building block in organic synthesis. Its purification is a critical step to ensure the quality and purity of subsequent products in a drug development pipeline. Column chromatography is a robust and scalable method for the purification of moderately polar organic compounds like the target molecule. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent mixture). By carefully selecting the solvent system, efficient separation of this compound from impurities can be achieved.
Data Presentation
The successful purification of this compound by column chromatography is dependent on several key parameters. The following tables summarize the materials, equipment, and typical experimental data associated with this protocol.
Table 1: Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Solvents | n-Hexane (ACS Grade), Ethyl Acetate (ACS Grade) |
| Crude Sample | Reaction mixture containing this compound |
| Chromatography Column | Glass column with stopcock |
| Eluent Collection | Test tubes or flasks |
| Analysis | Thin Layer Chromatography (TLC) plates (silica gel coated) |
| Visualization | UV lamp (254 nm) and/or chemical stain (e.g., potassium permanganate) |
Table 2: Experimental Parameters and Expected Results
| Parameter | Value / Description |
| TLC Analysis | |
| Mobile Phase | 3:1 Hexane:Ethyl Acetate (v/v) |
| Expected Rf of Product | ~0.3 - 0.4 |
| Column Chromatography | |
| Stationary Phase Amount | 50-100 g of silica gel per 1 g of crude product |
| Column Packing | Wet slurry method |
| Elution Solvent System | Step-gradient elution: 10:1 to 5:1 Hexane:Ethyl Acetate (v/v) |
| Yield and Purity | |
| Expected Yield | >85% (dependent on crude purity) |
| Purity after Chromatography | >98% (as determined by GC or NMR) |
Experimental Protocol
This protocol details the purification of this compound from a crude reaction mixture.
1. Preparation of the Mobile Phase
-
Prepare a series of hexane and ethyl acetate mixtures. Start with a low polarity mixture (e.g., 10:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 5:1, 3:1 hexane:ethyl acetate).
-
Use these solvent systems for both TLC analysis and column elution.
2. Thin Layer Chromatography (TLC) Analysis of Crude Mixture
-
Dissolve a small amount of the crude reaction mixture in ethyl acetate.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a suitable mobile phase (e.g., 3:1 hexane:ethyl acetate).
-
Visualize the separated spots under a UV lamp and/or by staining. The desired product, being more polar than non-polar impurities, will have a lower Retention Factor (Rf) value.
3. Column Preparation (Wet Packing)
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10:1 hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing of the silica gel.
-
Drain the excess solvent until the solvent level just reaches the top of the silica gel bed.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the prepared column.
-
Add a thin protective layer of sand on top of the sample.
5. Elution and Fraction Collection
-
Carefully add the initial mobile phase (e.g., 10:1 hexane:ethyl acetate) to the column.
-
Apply gentle air pressure to the top of the column to start the elution process at a steady flow rate.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
If the desired product is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 5:1 hexane:ethyl acetate).
6. Product Isolation
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow and Diagrams
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
Caption: Workflow for column chromatography purification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
Avoid inhaling silica gel dust during column packing.
Application Notes and Protocols: Ethyl 3-hydroxy-3-phenylpropanoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 3-hydroxy-3-phenylpropanoate as a versatile chiral building block in the synthesis of key pharmaceutical intermediates. Detailed protocols for enzymatic resolutions and subsequent chemical transformations are provided, along with quantitative data to guide experimental design and optimization.
Introduction
This compound, particularly in its enantiomerically pure forms, is a crucial intermediate in the pharmaceutical industry. Its stereochemistry is pivotal for the biological activity of the final active pharmaceutical ingredients (APIs). The (S)- and (R)-enantiomers serve as key precursors for a range of therapeutics, including antidepressants and anticancer agents. Chemoenzymatic methods, employing lipases for kinetic resolution, are often favored for their high enantioselectivity and mild reaction conditions, offering a green alternative to traditional chemical synthesis.
Application 1: Synthesis of Antidepressant Precursors
Optically active (R)- and (S)-ethyl 3-hydroxy-3-phenylpropanoate are important intermediates in the synthesis of several selective serotonin (B10506) reuptake inhibitors (SSRIs) and norepinephrine (B1679862) reuptake inhibitors (NRIs), such as Fluoxetine, Tomoxetine, and Nisoxetine.[1][2] The (S)-enantiomer is a key precursor for the synthesis of (S)-Fluoxetine.
Quantitative Data: Enzymatic Resolution of this compound
The following table summarizes the results of lipase-catalyzed kinetic resolution of racemic this compound to obtain the enantiomerically pure forms.
| Enzyme | Method | Acylating Agent / Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of (R)-ester | Enantiomeric Excess (e.e.) of (S)-acid | Reference |
| Pseudomonas cepacia Lipase (B570770) (PCL) | Hydrolysis | Phosphate (B84403) Buffer (pH 7) | 50 | 98% | 93% | [3] |
| Lipase PS-C | Transesterification | Vinyl acetate (B1210297) / t-butylmethylether | 55.6 | 97.8% (as (R)-ester) | 100% (as (S)-ester) | |
| Lipase from B. cepacia (immobilized) | Hydrolysis | Diisopropyl ether / Water | 50 | Not specified | 100% (as (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate) | [4] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol describes the enzymatic hydrolysis of racemic this compound using Pseudomonas cepacia lipase (PCL) to obtain (R)-ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-hydroxy-3-phenylpropanoic acid.
Materials:
-
Racemic this compound
-
Pseudomonas cepacia Lipase (PCL)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of racemic this compound (1.0 g, 5.15 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.0), add Pseudomonas cepacia lipase (500 mg).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) and by measuring the consumption of NaOH solution required to maintain the pH at 7.0.
-
When approximately 50% conversion is reached (as indicated by the consumption of 0.5 equivalents of NaOH), stop the reaction by filtering off the enzyme.
-
Acidify the filtrate to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to separate the unreacted (R)-ethyl 3-hydroxy-3-phenylpropanoate from the (S)-3-hydroxy-3-phenylpropanoic acid.
Logical Relationship: Synthesis of (S)-Fluoxetine
The following diagram illustrates the synthetic pathway from (S)-ethyl 3-hydroxy-3-phenylpropanoate to the antidepressant (S)-Fluoxetine.
Application 2: Synthesis of the Taxol® C-13 Side Chain
The C-13 side chain of Paclitaxel (Taxol®), an essential component for its potent anticancer activity, can be synthesized from precursors derived from this compound.[5] Specifically, the chiral epoxide, ethyl (2R,3S)-3-phenylglycidate, is a key intermediate that can be obtained through chemoenzymatic methods.[1][3]
Quantitative Data: Bioresolution of Racemic Ethyl 3-phenylglycidate
The following table presents data from the bioresolution of racemic ethyl 3-phenylglycidate (rac-EPG) using a whole-cell biocatalyst.
| Biocatalyst | Substrate | Conversion (%) | e.e. of (2R,3S)-EPG (%) | Yield of (2R,3S)-EPG (%) | Reference |
| Galactomyces geotrichum ZJUTZQ200 | rac-EPG | ~50 | >99 | 37.1 | [3] |
Experimental Protocol: Synthesis of the Taxol® C-13 Side Chain Intermediate
This protocol outlines the synthesis of ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate, a key intermediate for the Taxol® side chain, starting from the enantiomerically pure epoxide.[3]
Materials:
-
Ethyl (2R,3S)-3-phenylglycidate ((2R,3S)-EPG)
-
Sodium azide (B81097) (NaN₃)
-
Triphenylphosphine (B44618) (PPh₃)
-
Tetrahydrofuran (THF)
-
Benzoyl chloride
Procedure:
-
Azide Opening of the Epoxide: Dissolve (2R,3S)-EPG (1.0 g, 5.2 mmol) in methanol (20 mL). Add sodium azide (0.68 g, 10.4 mmol) and stir the mixture at reflux until the reaction is complete (monitor by TLC). After cooling, remove the solvent under reduced pressure, add water, and extract with ethyl acetate. Dry the organic layer and concentrate to obtain ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate.
-
Reduction of the Azide: Dissolve the azido (B1232118) alcohol from the previous step in THF (20 mL). Add triphenylphosphine (1.63 g, 6.2 mmol) and stir at room temperature. After the reaction is complete, add water and stir for an additional period. Concentrate the mixture and purify to yield ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate.
-
Benzoylation of the Amine: Dissolve the amino alcohol in dichloromethane (20 mL) and cool to 0°C. Add triethylamine (1.1 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq). Stir the reaction at room temperature until completion. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography to afford ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate.
Experimental Workflow: Chemoenzymatic Synthesis of Taxol® Side Chain Precursor
The following diagram illustrates the workflow for the chemoenzymatic synthesis of the Taxol® C-13 side chain precursor.
References
Application Notes and Protocols for the Derivatization of Ethyl 3-hydroxy-3-phenylpropanoate for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-3-phenylpropanoate is a key chiral building block in the synthesis of various pharmaceuticals, including antidepressants. Accurate and reliable quantification of this analyte in different matrices is crucial for process monitoring, quality control, and pharmacokinetic studies. Due to its polar hydroxyl group, direct analysis by gas chromatography (GC) can be challenging, often leading to poor peak shape and thermal degradation. Derivatization of the hydroxyl group is a common and effective strategy to improve the analyte's volatility, thermal stability, and chromatographic performance.
This document provides detailed application notes and protocols for two common derivatization techniques for this compound: silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and acylation for High-Performance Liquid Chromatography (HPLC) analysis.
Analytical Approaches Overview
Two primary derivatization strategies are presented to enhance the analytical performance of this compound:
-
Silylation for GC-MS Analysis: The active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent for this purpose.[1][2]
-
Acylation for HPLC Analysis: The hydroxyl group is converted to an ester, for example, an acetate (B1210297) group, using an acylating agent like acetic anhydride (B1165640). This modification can improve the chromatographic retention and peak shape in reversed-phase HPLC and allows for sensitive UV detection.
Data Presentation
The following tables summarize representative quantitative data for the analysis of derivatized hydroxy compounds using chromatographic techniques. These values are intended to provide a benchmark for analytical performance.
Table 1: Representative Quantitative Data for GC-MS Analysis of Trimethylsilyl (TMS) Derivative of Hydroxy Compounds
| Parameter | Value |
| Limit of Detection (LOD) | 3 - 272 ng/mL |
| Limit of Quantification (LOQ) | 10 - 500 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 15% |
Table 2: Representative Quantitative Data for HPLC-UV Analysis of Acylated Alcohols
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 5.0 µg/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 5% |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the derivatization and analysis of this compound.
General workflows for derivatization and analysis.
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the silylation of the hydroxyl group of this compound to form its trimethylsilyl (TMS) ether derivative for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous solvent (e.g., Dichloromethane (B109758) or Ethyl Acetate)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as moisture will deactivate the silylating reagent.
-
-
Derivatization:
-
To the dried residue in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
-
Reaction:
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the mixture at 70°C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
-
GC-MS Conditions (Representative):
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Protocol 2: Acylation for HPLC-UV Analysis
This protocol describes the acylation of the hydroxyl group of this compound to form its acetate ester derivative for HPLC-UV analysis.
Materials:
-
This compound standard or sample extract
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Sample Preparation:
-
Ensure the sample is dry. If in a volatile solvent, evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Dissolve the dried sample in 1 mL of anhydrous dichloromethane in a reaction vial.
-
Add 0.5 mL of anhydrous pyridine, followed by 0.5 mL of acetic anhydride.
-
-
Reaction:
-
Cap the vial and stir the mixture at room temperature for 1 hour or gently heat to 60°C for 30 minutes to ensure complete reaction.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add 5 mL of deionized water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and add 5 mL of dichloromethane.
-
Wash the organic layer successively with 5 mL of 1 M HCl, 5 mL of saturated aqueous NaHCO₃, and 5 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
-
HPLC-UV Conditions (Representative):
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm or 254 nm
Chiral Separation
For the enantiomeric separation of this compound, chiral chromatography is required. While direct separation of the underivatized enantiomers is possible, derivatization can sometimes enhance separation efficiency on certain chiral stationary phases.
A reported method for the chiral GC analysis of the underivatized enantiomers utilizes a Chiralsil-DEX CB column (25m x 0.25mm) with an isothermal oven temperature of 140°C.
Principle of chiral separation.
For the analysis of the derivatized enantiomers, a chiral GC or HPLC column would be employed with the respective methods described above, potentially requiring optimization of the temperature program (for GC) or mobile phase composition (for HPLC) to achieve baseline separation.
Conclusion
The derivatization of this compound is a crucial step for its reliable quantification by chromatographic methods. Silylation with BSTFA is a robust method for GC-MS analysis, offering high sensitivity and selectivity. Acylation with acetic anhydride provides a suitable alternative for HPLC-UV analysis. The choice of method will depend on the available instrumentation, the required sensitivity, and the specific analytical goals. The provided protocols and representative data serve as a valuable starting point for method development and validation in research, quality control, and drug development settings.
References
Application Notes and Protocols for the Enzymatic Synthesis of (S)-Ethyl 3-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a valuable chiral intermediate in the synthesis of several antidepressant drugs, including tomoxetine (B1242691) and fluoxetine.[1][2] This document provides detailed protocols for the enzymatic synthesis of this compound, offering a green and efficient alternative to traditional chemical methods. Two primary enzymatic strategies are presented: the asymmetric reduction of ethyl benzoylacetate and the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate. These methods leverage the high stereoselectivity of enzymes to produce the desired (S)-enantiomer with high purity.
Introduction
Chiral β-hydroxy esters are crucial building blocks in the pharmaceutical industry. The synthesis of enantiomerically pure (S)-ethyl 3-hydroxy-3-phenylpropanoate is of significant interest due to its role as a key precursor for important active pharmaceutical ingredients.[1][2] Enzymatic methods offer several advantages over conventional chemical synthesis, including mild reaction conditions, high enantioselectivity, and reduced environmental impact. This application note details two effective biocatalytic approaches to obtain the target molecule.
Method 1: Asymmetric Reduction of Ethyl Benzoylacetate using Baker's Yeast
This method employs the readily available and cost-effective whole-cell biocatalyst, Baker's yeast (Saccharomyces cerevisiae), to directly reduce the prochiral ketone, ethyl benzoylacetate, to the desired (S)-alcohol.
Experimental Protocol
-
Yeast Culture Preparation:
-
Prepare a growth medium (e.g., malt (B15192052) extract medium).
-
Inoculate the medium with an industrial baker's yeast strain, such as Saccharomyces cerevisiae LH1.[3]
-
Incubate the culture under appropriate conditions (e.g., specific temperature and agitation) to allow for cell growth.
-
-
Biocatalytic Reduction:
-
To the yeast culture, add ethyl benzoylacetate (substrate). The concentration can be optimized, with studies showing substrate loadings up to 150 mM.[3]
-
A co-substrate, such as glucose, can be added to facilitate the regeneration of the necessary cofactor (NADPH).
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with gentle agitation.
-
Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion of the starting material and the formation of the product.
-
-
Product Extraction and Purification:
-
Once the reaction reaches the desired conversion, terminate the reaction.
-
Separate the yeast cells from the reaction mixture by centrifugation or filtration.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure (S)-ethyl 3-hydroxy-3-phenylpropanoate.
-
Data Presentation
| Biocatalyst | Substrate Concentration | Conversion Yield | Enantiomeric Excess (e.e.) | Reference |
| Saccharomyces cerevisiae LH1 | 150 mM | 95% | >99% | [3] |
| Baker's yeast | Not specified | Not specified | 85% | [2] |
| Geotrichum candidum | Not specified | Not specified | 98% | [2] |
Experimental Workflow
Caption: Workflow for the asymmetric reduction of ethyl benzoylacetate.
Method 2: Enzymatic Kinetic Resolution of Racemic this compound
This approach involves the use of a lipase (B570770) to selectively acylate the (R)-enantiomer from a racemic mixture of this compound, leaving the desired (S)-enantiomer unreacted.
Experimental Protocol
-
Reaction Setup:
-
In a suitable vial, combine the racemic this compound, an organic solvent (e.g., t-butyl methyl ether), and an acylating agent (e.g., vinyl acetate).
-
Add the lipase catalyst (e.g., Lipase PS-C from Pseudomonas cepacia).
-
-
Enzymatic Acylation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 45°C) with shaking (e.g., 150 rpm).[2]
-
Monitor the reaction progress by GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining substrate and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both enantiomers.
-
-
Separation and Isolation:
-
After the desired conversion is reached, remove the enzyme by filtration.
-
The remaining unreacted (S)-ethyl 3-hydroxy-3-phenylpropanoate and the newly formed (R)-ethyl 3-O-acetyl-3-phenylpropanoate can be separated by column chromatography.
-
Evaporate the solvent from the collected fractions to obtain the purified (S)-enantiomer.
-
Data Presentation
| Lipase | Acylating Agent | Solvent | Conversion | (S)-Ester e.e. | (R)-Acetate e.e. | Reference |
| Lipase PS-C | Vinyl acetate | t-butyl methyl ether | 55.6% | 100% | 97.8% | [2] |
| Porcine pancreas lipase (PPL) | - (Hydrolysis) | Phosphate buffer | - | - | - | [1] |
| Pseudomonas cepacia lipase (PCL) | - (Hydrolysis) | Phosphate buffer | 50% | 93% (acid) | 98% (ester) | [4][5] |
Logical Relationship of Kinetic Resolution
References
- 1. A chemo-enzymatic route for the preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid | Semantic Scholar [semanticscholar.org]
- 2. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
Application of Ethyl 3-hydroxy-3-phenylpropanoate in Asymmetric Aldol Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-3-phenylpropanoate is a valuable chiral building block, particularly in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its inherent stereocenter provides a strategic starting point for the construction of complex chiral architectures. This document provides detailed application notes and protocols for the use of enantiomerically pure this compound as a precursor for the enolate component in asymmetric aldol (B89426) reactions. The protocols described herein are based on established methodologies for achieving high levels of stereocontrol in aldol additions.
The hydroxyl group of this compound requires protection prior to enolization to prevent unwanted side reactions. Following protection, the resulting ester can be deprotonated to form a chiral enolate, which then reacts with an aldehyde or ketone. The stereochemical outcome of this reaction can be controlled to selectively produce either syn- or anti-aldol products with high diastereomeric and enantiomeric excess. This is typically achieved through the use of metal enolates (e.g., lithium, boron, or titanium) and, where necessary, chiral auxiliaries or catalysts.
Data Presentation: Representative Stereoselectivity in Aldol Reactions
The following tables summarize typical quantitative data for asymmetric aldol reactions of ester enolates, which are analogous to the reactions of protected this compound. The diastereomeric ratio (dr) and enantiomeric excess (ee) are highly dependent on the choice of enolate (boron, lithium, etc.), the protecting group on the hydroxyl moiety, the specific aldehyde used, and the reaction conditions.
Table 1: Representative Data for Boron-Mediated Asymmetric Aldol Reactions of Phenylacetate Esters [2]
| Aldehyde (RCHO) | Product Configuration | Yield (%) | syn:anti Ratio | Enantiomeric Ratio (er) |
| Benzaldehyde | syn | 75 | 83:17 | >99:<1 |
| 4-Methoxybenzaldehyde | syn | 82 | 82:18 | 93:7 |
| 2-Naphthaldehyde | syn | 78 | 84:16 | 96:4 |
| Isobutyraldehyde | anti | 83 | 8:92 | 87:13 |
| Cinnamaldehyde | anti | 68 | 12:88 | 81:19 |
Table 2: Representative Data for Titanium-Enolate Aldol Reactions with Chiral Auxiliaries
| Aldehyde (RCHO) | Product Configuration | Yield (%) | syn:anti Ratio |
| Propanal | anti | 50 | 85:15 |
| n-Butyraldehyde | anti | 74 | 95:5 |
| Isobutyraldehyde | anti | 91 | 85:15 |
| Isovaleraldehyde | anti | 97 | >99:1 |
| Crotonaldehyde | anti | 41 | 95:5 |
| Phenylacetaldehyde | anti | 44 | 96:4 |
| Cinnamaldehyde | anti | 63 | 99:1 |
Experimental Protocols
The following protocols are representative methods for the application of (S)-ethyl 3-hydroxy-3-phenylpropanoate in asymmetric aldol reactions.
Protocol 1: Protection of (S)-Ethyl 3-hydroxy-3-phenylpropanoate
Objective: To protect the hydroxyl group as a silyl (B83357) ether, a necessary step before enolization.
Materials:
-
(S)-Ethyl 3-hydroxy-3-phenylpropanoate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-ethyl 3-hydroxy-3-phenylpropanoate (1.0 eq).
-
Dissolve the ester in anhydrous dichloromethane.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (1.5 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield ethyl (S)-3-(tert-butyldimethylsilyloxy)-3-phenylpropanoate.
Protocol 2: Boron-Mediated Asymmetric Aldol Reaction for syn-Aldol Product
Objective: To perform a highly diastereoselective and enantioselective aldol reaction to generate the syn-aldol product.
Materials:
-
Ethyl (S)-3-(tert-butyldimethylsilyloxy)-3-phenylpropanoate
-
Dicyclohexylboron triflate (Cy₂BOTf) or 9-BBN-OTf
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
An aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask, add a solution of ethyl (S)-3-(tert-butyldimethylsilyloxy)-3-phenylpropanoate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dicyclohexylboron triflate (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours to ensure complete enolization.
-
Cool the resulting boron enolate solution back down to -78 °C.
-
In a separate flask, dissolve the aldehyde (1.2 eq) in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add the aldehyde solution to the boron enolate solution via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by the sequential addition of methanol, saturated aqueous sodium bicarbonate solution, and 30% hydrogen peroxide at 0 °C.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct.
Visualizations
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Zimmerman-Traxler model for syn-aldol selectivity.
Caption: Stereochemical pathway from reactants to product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Ethyl 3-hydroxy-3-phenylpropanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Reformatsky reaction. This reaction involves the condensation of an aldehyde or ketone (in this case, benzaldehyde) with an α-haloester (typically ethyl bromoacetate) in the presence of metallic zinc.[1][2] The key intermediate is an organozinc reagent, also known as a Reformatsky enolate.[1][3]
Q2: What are the main advantages of the Reformatsky reaction for this synthesis?
A2: The Reformatsky reaction offers several advantages:
-
High Functional Group Tolerance: It can be used with a wide variety of carbonyl compounds.[4]
-
Milder Conditions: It avoids the use of strong bases that can cause side reactions like self-condensation of the aldehyde or ketone.[2]
-
Stable Reagents: The organozinc intermediates (Reformatsky enolates) are more stable and less reactive than Grignard reagents or lithium enolates, preventing reactions with the ester group.[1][3][5]
Q3: Are there any alternative methods for synthesizing this compound?
A3: Yes, alternative methods exist, including:
-
Aldol Condensation followed by Reduction: This involves the base-catalyzed reaction of an enolate with an aldehyde, followed by the reduction of the resulting α,β-unsaturated ester. However, controlling the reaction to avoid side products can be challenging.[6]
-
Enzymatic Methods: Biocatalytic approaches, such as the reduction of ethyl benzoylacetate using yeast or specific enzymes, can offer high enantioselectivity.[7] Enzymatic resolution can also be used to separate enantiomers from a racemic mixture.[8]
Q4: What are the key safety precautions to consider during this synthesis?
A4: The primary safety concern is the handling of ethyl bromoacetate (B1195939), which is a lachrymator (causes tearing) and is toxic.[9][10] It is crucial to:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12]
-
Avoid inhalation of vapors and contact with skin and eyes.[11][12] In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.[13]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution(s) |
| Inactive Zinc | The surface of zinc metal is often coated with a layer of zinc oxide, which prevents it from reacting. It is crucial to activate the zinc before use.[14] |
| Activation Methods: | |
| - Mechanical Activation: Grinding the zinc dust to expose a fresh surface. | |
| - Chemical Activation: Pre-treating the zinc with reagents like iodine, 1,2-dibromoethane, hydrochloric acid (HCl), or trimethylsilyl (B98337) chloride (TMSCl).[14][15][16] Using a zinc-copper couple can also improve reactivity.[15] | |
| Wet Solvents or Glassware | The organozinc intermediate is sensitive to moisture.[17] The presence of water can quench the reaction and lead to the formation of byproducts. |
| - Ensure all glassware is thoroughly dried in an oven before use. | |
| - Use anhydrous solvents. Solvents like toluene (B28343) and ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[6] | |
| Impure Reagents | Impurities in the benzaldehyde (B42025) (e.g., benzoic acid from oxidation) or ethyl bromoacetate can interfere with the reaction. |
| - Use freshly distilled benzaldehyde. | |
| - Ensure the ethyl bromoacetate is of high purity. | |
| Incorrect Reaction Temperature | The formation of the organozinc reagent is exothermic and may require initial heating to start, but the subsequent reaction with the aldehyde should be controlled to prevent side reactions.[18] |
| - Gentle heating may be required to initiate the reaction. | |
| - Maintain the recommended reaction temperature as specified in the protocol. |
Issue 2: Formation of Side Products/Impurities
| Possible Cause | Recommended Solution(s) |
| Dimerization of the α-haloester | The Reformatsky reagent can react with another molecule of the α-haloester. |
| - Add the α-haloester slowly to the reaction mixture containing zinc and the aldehyde. | |
| Formation of an α,β-unsaturated ester (Ethyl Cinnamate) | Dehydration of the β-hydroxy ester product can occur, especially under acidic conditions or at elevated temperatures during workup or purification.[19] |
| - Maintain a neutral or slightly acidic pH during the workup. | |
| - Avoid excessive heating during solvent evaporation and purification. | |
| Unreacted Starting Materials | Incomplete reaction due to the issues mentioned in "Low or No Product Yield". |
| - Address the potential causes of low yield, such as zinc activation and anhydrous conditions. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution(s) |
| Co-elution of Impurities | Unreacted starting materials or side products may have similar polarities to the desired product, making separation by column chromatography difficult. |
| - Optimize Column Chromatography: Use a different solvent system (e.g., varying ratios of hexane (B92381) and ethyl acetate) to improve separation.[20] | |
| - HPLC: For high-purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase column with a mobile phase of acetonitrile (B52724) and water with a phosphoric or formic acid modifier can be effective.[21] | |
| Oily Product | The product, this compound, is a liquid at room temperature, which can sometimes make complete solvent removal challenging. |
| - Use a high-vacuum pump to remove residual solvent. | |
| - Ensure the product is sufficiently pure before final solvent removal, as impurities can contribute to an oily consistency. |
Data Presentation
Table 1: Reactant Quantities and Yield for a Typical Reformatsky Synthesis [6]
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Volume/Weight Used | Moles (mmol) | Equivalence |
| Ethyl 2-bromoacetate | 167.01 | 1.506 | 11.1 mL | 100 | 1 |
| Zinc (powder) | 65.41 | - | 8 g | 120 | 1.2 |
| Benzaldehyde | 106.12 | 1.045 | 12.4 mL | 120 | 1.2 |
| Product | This compound | - | 10.13 g | 52.14 | - |
| Yield | - | - | - | - | 52% |
Table 2: Impact of Catalysts on Enantioselective Reformatsky-type Reactions [22]
| Aldehyde | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 2,3,6-trimethylbenzaldehyde | Chiral Indolinols / Me₂Zn | Various | Excellent | - |
| Various Aldehydes | Chiral Prolinol Ligand / Me₂Zn | - | Good to Excellent | Up to 95% |
Experimental Protocols
Detailed Methodology for the Reformatsky Synthesis of this compound [6]
1. Preparation of Anhydrous Solvents:
-
Dry 30 mL of toluene over sodium metal under a nitrogen atmosphere. Add a small amount of benzophenone (B1666685) as an indicator; a color change will signify anhydrous conditions. Distill the dry toluene (b.p. ~112°C) under nitrogen.
-
Similarly, dry 25 mL of diethyl ether and distill (b.p. ~37°C).
2. Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a nitrogen atmosphere.
-
To the flask, add 8 g (120 mmol) of activated zinc powder.
3. Reaction Procedure:
-
In the dropping funnel, prepare a solution of 12.4 mL (120 mmol) of freshly distilled benzaldehyde and 11.1 mL (100 mmol) of ethyl bromoacetate in 20 mL of the freshly distilled anhydrous toluene/ether mixture.
-
Add a small portion of this solution to the zinc suspension to initiate the reaction. The reaction may need gentle warming to start.
-
Once the reaction has started (indicated by a color change or gentle reflux), add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture and reflux for an additional 30-60 minutes to ensure complete reaction.
4. Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 50 mL of 10% sulfuric acid to quench the reaction and dissolve the unreacted zinc and zinc salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent.
Visualizations
Caption: Mechanism of the Reformatsky Reaction.
Caption: Experimental Workflow for Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 18. thieme-connect.com [thieme-connect.com]
- 19. organicreactions.org [organicreactions.org]
- 20. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 21. Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of Ethyl 3-hydroxy-3-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-hydroxy-3-phenylpropanoate. The content is structured to address common issues encountered during this synthesis, which predominantly utilizes the Reformatsky reaction.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields in the Reformatsky reaction can stem from several factors. A primary cause is the presence of moisture in the reaction setup, which can quench the organozinc intermediate. Another significant factor is the formation of side products, particularly ethyl cinnamate (B1238496), through dehydration of the desired product.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Activate the Zinc: The surface of the zinc metal may be coated with a layer of zinc oxide, which can hinder the reaction. Activating the zinc, for instance, with a small amount of iodine or by washing with dilute acid followed by drying, can improve reactivity.
-
Control Reaction Temperature: While the initial formation of the organozinc reagent may require gentle heating to initiate, the subsequent reaction with benzaldehyde (B42025) should be carefully temperature-controlled. Exposing the product to excessive heat, especially during workup, can promote the formation of the dehydration byproduct, ethyl cinnamate.
-
Optimize Reagent Ratios: Ensure the correct stoichiometry of the reactants. An excess of the organozinc reagent may lead to side reactions, while an insufficient amount will result in incomplete conversion of the benzaldehyde.
-
Purify Starting Materials: Impurities in the benzaldehyde or ethyl bromoacetate (B1195939) can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.
Issue 2: Significant Formation of Ethyl Cinnamate
Q: My final product is contaminated with a substantial amount of ethyl cinnamate. How can I minimize the formation of this side product?
A: The formation of ethyl cinnamate is a common side reaction resulting from the dehydration of this compound. This elimination reaction is often catalyzed by acidic or basic conditions, particularly at elevated temperatures.[1]
Preventative Measures:
-
Neutral Workup: During the reaction workup, avoid strongly acidic or basic conditions. A careful quench with a saturated ammonium (B1175870) chloride solution is generally preferred over strong acids.
-
Avoid Excessive Heat: Minimize the exposure of the reaction mixture and the isolated product to high temperatures. This is particularly important during the removal of the solvent and any purification steps like distillation.
-
Prompt Isolation: Isolate the product as soon as the reaction is complete to minimize the time it is exposed to conditions that could promote dehydration.
Issue 3: Reaction Fails to Initiate
Q: I have combined the reactants, but the reaction does not seem to be starting. What should I do?
A: The initiation of the Reformatsky reaction is dependent on the successful formation of the organozinc reagent. A failure to initiate often points to an issue with the zinc activation or the presence of inhibitors.
Troubleshooting Steps:
-
Check Zinc Activation: As mentioned previously, the zinc surface must be active. If the reaction does not start, consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the zinc.
-
Local Heating: Gentle heating of a small spot on the reaction flask with a heat gun can sometimes initiate the reaction. Once initiated, the reaction is often exothermic and will proceed without further heating.
-
Ensure Purity of Reagents: Traces of water or other protic impurities in the solvent or reagents can prevent the formation of the organozinc intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Reformatsky reaction. This reaction involves the treatment of an α-halo ester (ethyl bromoacetate) with zinc metal to form an organozinc intermediate, which then reacts with a carbonyl compound (benzaldehyde) to yield the desired β-hydroxy ester.[1]
Q2: What are the most common side products in this synthesis?
A2: The most prevalent side product is ethyl cinnamate, which is formed by the dehydration of the primary product, this compound.[1] Additionally, unreacted starting materials may also be present if the reaction does not go to completion.
Q3: How does moisture affect the reaction?
A3: The organozinc intermediate formed in the Reformatsky reaction is a strong base and will react readily with water or other protic solvents. This will quench the intermediate, preventing it from reacting with the benzaldehyde and thus lowering the yield of the desired product.
Q4: Can other metals be used instead of zinc?
A4: While zinc is the classic metal used in the Reformatsky reaction, other metals such as indium, samarium, and manganese have also been employed. The choice of metal can sometimes influence the reactivity and stereoselectivity of the reaction.
Data Presentation
The yield of this compound and the formation of the primary side product, ethyl cinnamate, are highly dependent on the reaction conditions. Below is a table summarizing typical yields based on literature, although direct comparative studies under varied conditions are not extensively documented.
| Product | Typical Yield (%) | Factors Favoring Formation |
| This compound | 52%[1] | Anhydrous conditions, neutral pH, moderate temperatures. |
| Ethyl Cinnamate | Potentially significant | Acidic or basic conditions, elevated temperatures. |
Note: The yield of ethyl cinnamate is not always reported in Reformatsky reaction literature but can be significant if dehydration conditions are present. For comparison, direct synthesis of ethyl cinnamate via other methods can achieve yields of 65-74%.[2][3]
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the Reformatsky reaction is provided below, based on established laboratory procedures.[1]
Materials:
-
Benzaldehyde
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Toluene (B28343) (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). The entire apparatus should be under an inert atmosphere (e.g., nitrogen).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reagent Addition: In the dropping funnel, prepare a solution of benzaldehyde (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous diethyl ether.
-
Initiation: Add a small portion of the aldehyde/ester solution to the stirred zinc suspension. Gentle heating may be required to initiate the reaction. The initiation is indicated by a slight exothermic reaction and a change in the appearance of the reaction mixture.
-
Reaction Progression: Once the reaction has started, add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
-
Workup: Cool the reaction mixture in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Main reaction pathway for the synthesis of this compound.
Diagram 2: Side Reaction - Formation of Ethyl Cinnamate
Caption: Formation of the ethyl cinnamate side product via dehydration.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Enantioselective Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of Ethyl 3-hydroxy-3-phenylpropanoate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, categorized by the synthetic method.
Method 1: Asymmetric Hydrogenation of Ethyl Benzoylacetate
The asymmetric hydrogenation of ethyl benzoylacetate is a primary route to chiral this compound, often employing ruthenium-based catalysts like Ru-BINAP.
Issue 1: Low Enantioselectivity (e.e.)
Question: My asymmetric hydrogenation reaction is yielding the desired product, but the enantiomeric excess (e.e.) is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity in asymmetric hydrogenation can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Integrity and Purity:
-
Problem: The chiral ligand (e.g., BINAP) or the pre-catalyst may be impure or degraded. Impurities can act as catalyst poisons or promote non-selective pathways.
-
Solution:
-
Ensure the use of high-purity, enantiomerically pure ligands and catalyst precursors.
-
Store chiral ligands and catalysts under an inert atmosphere and at low temperatures to prevent degradation.
-
Consider preparing the active catalyst in situ from fresh, high-quality precursors.[1]
-
-
-
Reaction Conditions:
-
Problem: Suboptimal reaction parameters can negatively impact enantioselectivity.
-
Solution:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be complex and catalyst-dependent. While some systems show little pressure dependence, for others, it can be a critical parameter to optimize.[2]
-
Solvent: The choice of solvent can significantly influence the chiral induction. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used, but screening other solvents may be beneficial. The use of room temperature ionic liquids (RTILs) has been shown to improve e.e. values in some cases.[3]
-
Substrate to Catalyst Ratio (S/C): While a high S/C ratio is desirable for efficiency, a very high ratio might lead to lower e.e. if catalyst deactivation occurs. It's crucial to find an optimal balance.
-
-
-
Substrate Quality:
-
Problem: Impurities in the ethyl benzoylacetate starting material can interfere with the catalyst.
-
Solution: Purify the ethyl benzoylacetate by distillation or chromatography before use.
-
Troubleshooting Workflow for Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Low or No Conversion
Question: My asymmetric hydrogenation reaction is showing little to no conversion of the starting material. What should I investigate?
Answer: Low or no conversion is typically due to issues with the catalyst activity or the reaction setup.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Problem: The catalyst may have been deactivated by exposure to air or moisture, or poisoned by impurities.
-
Solution:
-
Ensure all manipulations of the catalyst are performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Use anhydrous and degassed solvents.
-
Purify the hydrogen gas if it is suspected to contain impurities like carbon monoxide.
-
-
-
Insufficient Hydrogen Pressure:
-
Problem: The hydrogen pressure may be too low for the reaction to proceed efficiently.
-
Solution:
-
Check the reactor for leaks.
-
Ensure the pressure is at the recommended level for the specific catalyst system being used.
-
-
-
Incorrect Reaction Temperature:
-
Problem: The temperature may be too low for the catalyst to be sufficiently active.
-
Solution: While lower temperatures can improve enantioselectivity, there is a trade-off with reaction rate. Gradually increase the temperature to find a balance between activity and selectivity.
-
Method 2: Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution, often using lipases, is another effective method to obtain enantiomerically pure this compound.
Issue 1: Low Enantioselectivity (Low E-value)
Question: The enzymatic resolution of my racemic this compound is not providing the expected separation of enantiomers. How can I improve the enantioselectivity?
Answer: The enantioselectivity of an enzymatic resolution is influenced by the choice of enzyme, solvent, acyl donor, and temperature.
Potential Causes & Solutions:
-
Suboptimal Enzyme Choice:
-
Problem: Not all lipases are equally effective for this substrate.
-
Solution: Screen a variety of commercially available lipases. Pseudomonas cepacia lipase (B570770) (PCL) has been reported to give good results for this substrate. Other options to screen include Candida antarctica lipase B (CALB), Candida rugosa lipase (CRL), and Porcine Pancreatic Lipase (PPL).
-
-
Inappropriate Solvent:
-
Problem: The solvent can significantly impact enzyme activity and enantioselectivity.
-
Solution: Screen a range of organic solvents. Non-polar solvents like hexane (B92381) or toluene (B28343) are often good starting points. The use of ionic liquids or solvent-free systems can also be explored.
-
-
Acyl Donor:
-
Problem: The choice of acyl donor in transesterification reactions is crucial.
-
Solution: Vinyl acetate (B1210297) is a commonly used and effective acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde (B116499), driving the reaction forward. Other acyl donors like isopropenyl acetate or acid anhydrides can also be tested.
-
-
Temperature:
-
Problem: Enzyme activity and stability are temperature-dependent.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation or reduced enantioselectivity. A typical starting range is 30-50 °C.
-
Issue 2: Slow or Incomplete Reaction
Question: My enzymatic resolution is proceeding very slowly or stops before reaching 50% conversion. What could be the issue?
Answer: Slow or incomplete reactions can be due to enzyme inhibition, poor enzyme activity, or unfavorable reaction equilibria.
Potential Causes & Solutions:
-
Enzyme Inhibition:
-
Problem: The product (the acylated ester or the remaining alcohol enantiomer) or byproducts (e.g., acetaldehyde from vinyl acetate) can inhibit the enzyme.
-
Solution:
-
Consider in situ product removal if feasible.
-
Ensure the concentration of reactants and products does not reach inhibitory levels.
-
-
-
Low Enzyme Activity:
-
Problem: The enzyme may not be sufficiently active under the chosen conditions.
-
Solution:
-
Increase the enzyme loading.
-
Ensure the pH of the microenvironment of the enzyme is optimal, especially in aqueous-organic biphasic systems.
-
Check the age and storage conditions of the enzyme.
-
-
-
Water Content:
-
Problem: For reactions in organic solvents, a small amount of water is often necessary for enzyme activity, but too much can promote hydrolysis.
-
Solution: Control the water activity of the system, for example, by adding a specific amount of water or using salt hydrates.
-
Data Presentation: Comparison of Methods
Table 1: Asymmetric Hydrogenation of Ethyl Benzoylacetate
| Catalyst System | Solvent | Temp (°C) | H₂ Pressure (atm) | S/C Ratio | e.e. (%) | Reference |
| Ru-BINAP | Methanol | 25-50 | 4-100 | 100-10,000 | >95 | [1][4] |
| Ru-BINAP derivative in RTIL | [bmim][BF₄] | RT | 50 | 100 | up to 99.3 | [3] |
| Ir/f-diaphos | Toluene | 50 | 50 | up to 9900 | up to 99 |
Table 2: Enzymatic Kinetic Resolution of Racemic this compound
| Enzyme | Solvent | Acyl Donor | Temp (°C) | e.e. of remaining alcohol (%) | e.e. of acylated product (%) | Reference |
| Pseudomonas cepacia Lipase (PCL) | t-butyl methyl ether | Vinyl acetate | 45 | >99 (S-enantiomer) | 97.8 (R-enantiomer) | |
| Pseudomonas cepacia Lipase (PCL) | Phosphate buffer | - (Hydrolysis) | RT | 98 (R-enantiomer) | 93 (S-acid) | |
| Candida antarctica Lipase B (CALB) | Hexane | Vinyl acetate | 30-40 | Often high | Often high | |
| Candida rugosa Lipase (CRL) | Toluene | Vinyl acetate | 40 | Variable | Variable |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Ethyl Benzoylacetate using Ru-BINAP
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Catalyst Preparation (in situ):
-
In a glovebox, to a Schlenk flask, add [RuCl₂(benzene)]₂ and the chiral BINAP ligand (e.g., (R)-BINAP) in a 1:1.1 molar ratio of Ru to BINAP.
-
Add anhydrous, degassed solvent (e.g., methanol or ethanol) to achieve the desired catalyst concentration.
-
Stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex.
-
-
Hydrogenation:
-
In a separate flask, dissolve ethyl benzoylacetate in the same anhydrous, degassed solvent.
-
Transfer the substrate solution and the catalyst solution to a high-pressure autoclave under an inert atmosphere.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the reaction progress by GC or HPLC.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified this compound by chiral HPLC or chiral GC.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes a typical lipase-catalyzed transesterification.
-
Reaction Setup:
-
To a flask, add racemic this compound, an organic solvent (e.g., t-butyl methyl ether), and the chosen lipase (e.g., Pseudomonas cepacia lipase, immobilized or free).
-
Add the acyl donor (e.g., vinyl acetate, typically 1.5-3 equivalents).
-
-
Reaction:
-
Incubate the mixture at the desired temperature (e.g., 45 °C) with shaking or stirring.
-
Monitor the reaction progress by GC or HPLC to determine the conversion. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the acylated product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted this compound from the acylated product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess of both the recovered alcohol and the acylated product by chiral HPLC or chiral GC.
-
The acylated product can be hydrolyzed back to the corresponding enantiomer of this compound if desired.
-
Frequently Asked Questions (FAQs)
Q1: Which method, asymmetric hydrogenation or enzymatic resolution, is better for producing enantiomerically pure this compound?
A1: The "better" method depends on several factors including the desired scale, available equipment, and cost considerations.
-
Asymmetric hydrogenation can directly produce the desired enantiomer in high yield and high e.e., making it highly atom-economical. However, it requires high-pressure equipment and the metal catalysts and chiral ligands can be expensive.
-
Enzymatic kinetic resolution uses milder conditions and enzymes can be more cost-effective and environmentally friendly. However, the maximum theoretical yield for a single enantiomer is 50%, and it requires a separation step for the unreacted substrate and the product.
Q2: How do I choose the correct enantiomer of the chiral ligand (e.g., (R)- or (S)-BINAP) for the asymmetric hydrogenation?
A2: The choice of ligand enantiomer determines the absolute configuration of the product. For Ru-BINAP catalyzed hydrogenation of β-keto esters, (R)-BINAP generally yields the (R)-β-hydroxy ester, and (S)-BINAP yields the (S)-β-hydroxy ester. However, this should be confirmed for your specific substrate and conditions.
Q3: Can I reuse the enzyme in the kinetic resolution?
A3: Yes, especially if you are using an immobilized lipase. After the reaction, the immobilized enzyme can be filtered off, washed with a suitable solvent, and reused in subsequent batches. This significantly reduces the cost of the process.
Q4: My enantiomeric excess is high, but my isolated yield is low. What are the common causes?
A4: Low isolated yield with high e.e. can be due to several factors:
-
Product Loss During Work-up: The product may be lost during extraction or purification steps. Optimize your column chromatography conditions and extraction procedure.
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
-
Incomplete Reaction: In asymmetric hydrogenation, if the reaction does not go to completion, the yield will be low. In enzymatic resolution, if the reaction is stopped too early, the yield of the desired product will be low.
Q5: How can I determine the absolute configuration of my product?
A5: The absolute configuration can be determined by comparing the sign of the optical rotation of your product with the literature value for a known enantiomer. Alternatively, you can use techniques like X-ray crystallography of a suitable derivative or by comparing the elution order on a chiral HPLC column with that of an authentic sample.
Reaction Pathway Overview
Caption: Synthetic routes to enantiopure product.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Enzymatic Resolution of Ethyl 3-hydroxy-3-phenylpropanoate
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate. The following question-and-answer format addresses common issues and offers troubleshooting strategies.
Frequently Asked questions (FAQs) and Troubleshooting Guide
1. What are the primary reasons for low conversion rates in this enzymatic resolution?
Low conversion rates are typically traced back to suboptimal reaction conditions, issues with the enzyme's activity, or problems with the substrate and solvent purity. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
2. How critical is pH to the success of the reaction?
The pH of the reaction medium is a critical parameter that directly influences enzyme activity. The optimal pH for lipases commonly used in this resolution, such as Candida antarctica lipase (B570770) B (CALB), is generally around 7.0 to 7.5.[1][2] Deviating from this optimal range can lead to a significant drop in catalytic efficiency. For instance, at a pH of 6.0 or 8.0, the relative activity of the enzyme may decrease. It's important to use a suitable buffer to maintain a stable pH throughout the experiment.[3]
Table 1: Illustrative Impact of pH on Relative Lipase Activity
| pH | Relative Activity (%) |
| 5.5 | 70 |
| 6.5 | 90 |
| 7.5 | 100[1] |
| 8.5 | 85 |
Note: This data is illustrative and can vary based on the specific lipase and experimental conditions.
3. What is the optimal temperature for this reaction?
Temperature significantly affects both the rate of reaction and the stability of the enzyme. For many lipases, the optimal temperature for the resolution of this compound is typically between 30°C and 50°C.[4] While higher temperatures can increase the initial reaction rate, they can also lead to thermal denaturation and a rapid loss of enzyme activity over time.[5][6]
Table 2: Example of Temperature Effect on Conversion Rate
| Temperature (°C) | Conversion Rate (%) after 24 hours |
| 25 | 40 |
| 35 | 55 |
| 45 | 60 |
| 55 | 30 |
Note: This data is for illustrative purposes and the optimal temperature should be determined empirically for your specific enzyme.
4. Could my enzyme be inactive or inhibited?
Yes, several factors can lead to reduced enzyme activity.
-
Enzyme Storage and Handling: Improper storage or repeated freeze-thaw cycles can denature the enzyme, leading to a loss of activity.
-
Enzyme Loading: The concentration of the enzyme is crucial. Insufficient enzyme loading will result in a slow reaction and low conversion.[4]
-
Inhibitors: The presence of inhibitors in the reaction mixture can significantly reduce enzyme activity.[7] These can be impurities from the substrate or byproducts of the reaction. Some natural compounds, like polyphenols and alkaloids, can also act as lipase inhibitors.[8][9]
5. How do cosolvents affect the reaction?
Organic cosolvents are often used to dissolve the substrate, but their choice can impact enzyme activity. While non-polar solvents like n-hexane can enhance lipase activity, polar organic solvents may strip essential water from the enzyme's surface, leading to deactivation.[10] However, in some cases, low concentrations of polar solvents like DMSO have been shown to activate lipases.[11][12] It is advisable to screen different high-purity solvents to find the one that provides the best balance of substrate solubility and enzyme activity.
Caption: Interplay of key components in the enzymatic resolution process.
Detailed Experimental Protocols
General Protocol for Enzymatic Resolution
This protocol provides a starting point for the enzymatic resolution of this compound. Optimization may be required based on the specific enzyme and desired outcome.
-
Reaction Setup:
-
In a suitable reaction vessel, combine the racemic this compound with a phosphate (B84403) buffer (e.g., pH 7.0).[3]
-
Add an appropriate organic cosolvent (e.g., n-heptane) if necessary to fully dissolve the substrate.
-
Add the lipase (e.g., Pseudomonas cepacia lipase or Candida antarctica lipase B).[3] The optimal enzyme loading should be determined experimentally.
-
-
Reaction Conditions:
-
Work-up:
-
Once the desired conversion (typically around 50%) is achieved, stop the reaction by removing the enzyme (e.g., by filtration if immobilized).
-
Separate the unreacted ester and the product acid using standard extraction procedures.
-
Table 3: Example HPLC Conditions for Chiral Analysis
| Parameter | Condition |
| Column | Chiralcel OD-H or similar |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25°C |
Note: These conditions are a general guideline and may need to be adjusted for optimal separation.
References
- 1. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Modeling, Thermodynamic Approach and Molecular Dynamics Simulation of Thermal Inactivation of Lipases from Burkholderia cepacia and Rhizomucor miehei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
Technical Support Center: Purification of Ethyl 3-hydroxy-3-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 3-hydroxy-3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities largely depend on the synthetic route employed. For the frequently used Reformatsky reaction, impurities may include:
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Unreacted Starting Materials: Benzaldehyde (B42025) and ethyl bromoacetate (B1195939).[1]
-
Side-Reaction Products: Ethyl cinnamate (B1238496), formed via dehydration of the desired product, is a common byproduct, particularly under acidic or heated conditions.[1]
-
Hydrolysis Product: 3-Hydroxy-3-phenylpropanoic acid can be present due to the hydrolysis of the ester functionality during workup or storage.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: The primary recommended techniques are:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity determination and impurity profiling.[2]
-
Gas Chromatography (GC): GC can be used to assess purity and is particularly useful for determining the enantiomeric excess after chiral separations.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can help identify impurities.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying unknown impurities.[4]
Q3: How can I remove the unreacted starting materials after a Reformatsky reaction?
A3: Unreacted benzaldehyde and ethyl bromoacetate can typically be removed using column chromatography. Their different polarities compared to the desired β-hydroxy ester allow for effective separation. A workup procedure involving a wash with a saturated sodium bicarbonate solution can also help remove acidic byproducts.[5]
Q4: My product appears to be degrading. What are the likely degradation pathways and how can I minimize this?
A4: The primary degradation pathways for this compound are dehydration to form ethyl cinnamate and hydrolysis to 3-hydroxy-3-phenylpropanoic acid. To minimize degradation:
-
Avoid strong acidic or basic conditions during workup and purification.
-
Keep temperatures low during purification steps like distillation or solvent removal.
-
Store the purified product in a cool, dry, and inert atmosphere.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield after purification. | - Incomplete reaction. - Product loss during aqueous workup. - Inefficient extraction. - Suboptimal chromatography conditions. | - Monitor the reaction by TLC to ensure completion. - Minimize the number of aqueous washes. - Use a suitable extraction solvent and perform multiple extractions. - Optimize the solvent system for column chromatography to ensure good separation and recovery. |
| Presence of a significant amount of ethyl cinnamate in the final product. | - Dehydration of the product during the reaction, workup, or purification. This can be catalyzed by acid or heat. | - Neutralize the reaction mixture carefully during workup. - Avoid high temperatures during solvent evaporation. - Use a neutral or slightly basic silica (B1680970) gel for chromatography if acidity is a concern. |
| The purified product is an oil, but I expected a solid. | - The presence of residual solvent. - The presence of impurities that are oils and prevent crystallization. - this compound can be a colorless liquid or a low-melting solid. | - Ensure all solvent is removed under high vacuum. - Re-purify the product using column chromatography to remove impurities. - Check the literature for the expected physical state of your specific enantiomer or racemate. |
| Difficulty separating the product from a closely eluting impurity during column chromatography. | - The solvent system is not providing adequate resolution. | - Adjust the polarity of the eluent system. A common starting point is a mixture of hexane (B92381) and ethyl acetate.[5] - Try a different solvent system, for example, dichloromethane (B109758)/petroleum ether. - Use a longer column or a finer mesh silica gel. |
Experimental Protocols
Column Chromatography
This protocol is based on a successful purification following a sonochemical Reformatsky reaction.[5]
-
Prepare the Column:
-
Use a glass column packed with silica gel (230-400 mesh). The amount of silica gel should be about 50-100 times the weight of the crude product.
-
Wet the silica gel with the initial eluent.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as a 5:1 mixture of hexane and ethyl acetate.[5]
-
Gradually increase the polarity of the eluent if necessary to elute the desired product.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound. A reported yield for this purification method is 97%.[5]
-
Recrystallization (General Protocol)
A specific recrystallization solvent for this compound is not well-documented in the provided search results. However, a general procedure for esters can be followed, and suitable solvent systems can be determined experimentally.
-
Solvent Selection:
-
Ideal solvents are those in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Common solvent systems for esters include mixtures of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, diethyl ether, or acetone).
-
Start by testing small amounts of the product in different solvents to find a suitable one.
-
-
Dissolution:
-
Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Summary of Purification Methods for this compound
| Purification Method | Typical Conditions | Expected Purity | Advantages | Disadvantages |
| Column Chromatography | Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: Hexane:Ethyl Acetate (e.g., 5:1).[5] | >97%[5] | Good for removing a wide range of impurities. Scalable. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | Solvent System: To be determined experimentally (e.g., Hexane/Ethyl Acetate). | High | Can yield very pure product. Cost-effective. | Requires a solid product. May result in significant product loss in the mother liquor. |
| Preparative HPLC | Column: Reverse-phase (e.g., Newcrom R1). Mobile Phase: Acetonitrile/Water/Acid.[2] | Very High | Excellent for separating closely related impurities. | Expensive and typically used for small-scale purifications. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
- 4. Ethyl 3-hydroxy-3,3-diphenylpropanoate | C17H18O3 | CID 226208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of Ethyl Benzoylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction of ethyl benzoylacetate to ethyl 3-hydroxy-3-phenylpropanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the reduction of ethyl benzoylacetate, categorized by the type of reduction method.
Sodium Borohydride (B1222165) (NaBH₄) Reduction
A common and chemoselective method for reducing the ketone functionality in the presence of an ester.
Problem: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inactive Sodium Borohydride | NaBH₄ can decompose upon exposure to moisture. Use a freshly opened container or a properly stored reagent. |
| Insufficient Reagent | While catalytic amounts can sometimes be effective, ensure at least a stoichiometric amount of NaBH₄ is used. A slight excess (1.1-1.5 equivalents) is often recommended. |
| Low Reaction Temperature | The reaction may be too slow at very low temperatures. While starting the reaction at 0 °C to control the initial exotherm is advisable, allowing the reaction to proceed at room temperature is common.[1] |
| Improper Quenching | Premature or improper quenching can lead to the decomposition of the product. Ensure the reaction has gone to completion before quenching. |
| Inadequate Work-up | The product may be lost during extraction. Ensure the pH is appropriately adjusted and perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297). |
Problem: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Over-reduction to a Diol | Although NaBH₄ is selective for ketones over esters, prolonged reaction times or high temperatures can lead to the reduction of the ester group.[2] Monitor the reaction closely using Thin Layer Chromatography (TLC). |
| Hydrolysis of the Ester | Basic conditions during work-up can hydrolyze the ester. Use a mild acidic quench (e.g., saturated ammonium (B1175870) chloride solution) to neutralize the reaction mixture. |
Catalytic Hydrogenation
This method is often used for stereoselective reductions to produce chiral alcohols.
Problem: Incomplete Reaction or Low Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | The catalyst (e.g., Pd/C, Pt/Al₂O₃, Ru-BINAP) can be deactivated by impurities such as sulfur or nitrogen compounds.[3] Use high-purity solvents and starting materials. |
| Insufficient Hydrogen Pressure | While some hydrogenations proceed at atmospheric pressure, others may require higher pressures to achieve a reasonable reaction rate. |
| Poor Agitation | In heterogeneous catalysis, vigorous stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Protic solvents like ethanol (B145695) or methanol (B129727) are often effective. |
Problem: Poor Stereoselectivity in Asymmetric Hydrogenation
| Possible Cause | Troubleshooting Steps |
| Improper Catalyst or Ligand | Ensure the correct chiral catalyst and ligand combination (e.g., Ru-BINAP) is used for the desired enantiomer. |
| Presence of Water | Water can interfere with the catalyst and reduce enantioselectivity. Use anhydrous solvents and reagents. |
| Incorrect Temperature or Pressure | These parameters can influence the stereochemical outcome. Optimization may be required for a specific substrate. |
Biocatalytic Reduction (e.g., Baker's Yeast)
A green and often highly enantioselective method for producing chiral alcohols.
Problem: Low Yield or Conversion
| Possible Cause | Troubleshooting Steps |
| Inactive Yeast | Use fresh baker's yeast for optimal activity. |
| Substrate Inhibition | High concentrations of ethyl benzoylacetate can be toxic to the yeast cells, inhibiting the reaction.[4] Add the substrate in portions or use a lower initial concentration. |
| Incorrect pH or Temperature | The optimal pH for yeast-mediated reductions is typically between 5.5 and 7.0, and the ideal temperature is around 30-32°C.[4] |
| Insufficient Glucose | Glucose is the energy source for the yeast. Ensure an adequate amount is present in the reaction medium. |
Problem: Formation of Byproducts or Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Steps |
| Competing Enzymes | Baker's yeast contains multiple reductases with different stereoselectivities, which can lead to the formation of both enantiomers.[5] |
| Reaction Time | Prolonged reaction times can sometimes lead to a decrease in enantiomeric excess due to the action of other enzymes. Monitor the reaction and stop it once the desired conversion and ee are reached. |
| Substrate Structure | The structure of the β-keto ester can influence the stereochemical outcome of the reduction.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I selectively reduce the ketone in ethyl benzoylacetate without reducing the ester group?
A1: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that is highly chemoselective for aldehydes and ketones over less reactive carbonyl groups like esters under standard conditions.[1]
Q2: I am trying to perform an asymmetric reduction of ethyl benzoylacetate to obtain a single enantiomer of the alcohol. Which method is best?
A2: Both catalytic asymmetric hydrogenation and biocatalytic reduction are excellent methods for achieving high enantioselectivity.
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Catalytic Asymmetric Hydrogenation: Using a chiral catalyst, such as a Ruthenium-BINAP complex (Noyori hydrogenation), can provide high yields and excellent enantiomeric excess.[7]
-
Biocatalytic Reduction: Using baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase enzymes often yields products with high enantiomeric excess (>98% ee).[4][8][9]
Q3: My catalytic hydrogenation reaction is very slow. What can I do to speed it up?
A3: To increase the reaction rate, you can try the following:
-
Increase the hydrogen pressure.
-
Increase the reaction temperature (be mindful of potential side reactions).
-
Increase the catalyst loading.
-
Ensure vigorous stirring to overcome mass transfer limitations.
Q4: During the work-up of my NaBH₄ reduction, I am getting a low yield of the product after extraction. What could be the reason?
A4: Low recovery after work-up can be due to several factors:
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Incomplete Quenching: Ensure the excess NaBH₄ is fully quenched before extraction.
-
Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.
-
Insufficient Extraction: Perform multiple extractions (at least 3) with a suitable organic solvent to ensure all the product is recovered from the aqueous layer.
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Product Volatility: While this compound is not highly volatile, be cautious when removing the solvent under reduced pressure.
Q5: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction of ethyl benzoylacetate?
A5: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and will reduce both the ketone and the ester functionalities, resulting in a diol. Therefore, it is not suitable for the selective reduction of the ketone in ethyl benzoylacetate.[10]
Experimental Protocols & Data
Table 1: Comparison of Reduction Methods for Ethyl Benzoylacetate
| Method | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Chemical | NaBH₄ | Methanol | 0 - RT | 1 - 2 | 85-95 | N/A (racemic) |
| Catalytic | RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt₃/DMF | 25 | - | High | >99 |
| Biocatalytic | Baker's Yeast | Water/Glucose | 30 - 32 | 24 - 72 | 85 | >98 (S) |
Note: The data presented are typical and may vary based on specific reaction conditions.
Protocol 1: General Procedure for Sodium Borohydride Reduction
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Setup: Dissolve ethyl benzoylacetate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.
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Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
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Work-up: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Protocol 2: General Procedure for Biocatalytic Reduction with Baker's Yeast
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Yeast Suspension: Suspend baker's yeast in a buffered aqueous solution (pH ~7) containing glucose. Stir the suspension at 30 °C for about 30 minutes to activate the yeast.
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Substrate Addition: Add ethyl benzoylacetate to the yeast suspension. To avoid substrate inhibition, the addition can be done in portions over several hours.
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Reaction: Stir the mixture at 30 °C and monitor the reaction progress by TLC or GC.
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Work-up: After the reaction is complete, centrifuge the mixture to separate the yeast cells. Filter the supernatant through a pad of Celite.
-
Extraction: Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Workflow for the reduction of ethyl benzoylacetate using sodium borohydride.
Caption: Logical relationship for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
- 10. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
Challenges in the scale-up of Ethyl 3-hydroxy-3-phenylpropanoate production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-hydroxy-3-phenylpropanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, primarily via the Reformatsky reaction.
Reaction Initiation and Control
Q1: My Reformatsky reaction is not initiating. What are the common causes and solutions?
A1: Difficulty in initiating the Reformatsky reaction is a frequent issue, often related to the activation of the zinc metal.
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Zinc Activation: The surface of zinc metal is often coated with a layer of zinc oxide, which prevents it from reacting with the ethyl bromoacetate (B1195939). It is crucial to activate the zinc before or during the reaction.
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Solution: Several methods can be used to activate zinc.[1] Pre-treatment with a solution of copper acetate (B1210297) can provide a more reactive zinc-copper couple.[1] Small amounts of iodine or 1,2-dibromoethane (B42909) can also be used to etch the zinc surface and expose fresh metal.
-
-
Moisture: The organozinc intermediate is sensitive to moisture, which can quench the reaction.[2]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Drying solvents over desiccants like sodium sulfate (B86663) or distillation from a suitable drying agent is recommended.
-
-
Purity of Reagents: Impurities in the starting materials, particularly the ethyl bromoacetate and benzaldehyde (B42025), can inhibit the reaction.
-
Solution: Use freshly distilled benzaldehyde to remove any benzoic acid impurity. Ensure the ethyl bromoacetate is of high purity.
-
Q2: The reaction is very exothermic and difficult to control, especially at a larger scale. How can I manage this?
A2: The Reformatsky reaction is exothermic, and poor heat management can lead to side reactions and reduced yields, a challenge that is amplified during scale-up.
-
Rate of Addition: Adding the ethyl bromoacetate and benzaldehyde mixture too quickly can lead to a rapid, uncontrolled exotherm.
-
Solution: Add the reagents dropwise to the zinc suspension. The rate of addition should be controlled to maintain a steady, manageable reaction temperature. For larger-scale reactions, a syringe pump can provide precise control over the addition rate.
-
-
Efficient Cooling: Inadequate cooling can lead to a runaway reaction.
-
Solution: Use an ice bath or a cryocooler to maintain the desired reaction temperature. For pilot-scale and larger reactors, ensure the reactor jacket has sufficient cooling capacity and that the heat transfer fluid is circulating efficiently.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate and exotherm.
-
Solution: Solvents like THF are commonly used and can help to moderate the reaction.[3] Ensure adequate solvent volume to dissipate the heat generated.
-
Low Yield and Impurity Formation
Q3: My yield of this compound is significantly lower than expected. What are the potential reasons?
A3: Low yields can result from several factors, including incomplete reaction, side reactions, and product loss during workup.
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Incomplete Reaction: If the reaction does not go to completion, a significant amount of starting material will remain.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider adding more activated zinc or extending the reaction time.
-
-
Side Reactions: Several side reactions can compete with the desired Reformatsky reaction, reducing the yield.
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Wurtz-type Coupling: The organozinc reagent can react with unreacted ethyl bromoacetate to form a dimer (diethyl succinate). This is more likely if there is a high local concentration of the bromoester.
-
Solution: Slow, controlled addition of the reagents can minimize this side reaction.[4]
-
-
Aldol Condensation: Under certain conditions, benzaldehyde can undergo self-condensation, or the product can undergo further reactions.[2]
-
Solution: Maintaining a neutral pH during the reaction and workup can help to minimize acid or base-catalyzed side reactions.
-
-
-
Product Decomposition: The β-hydroxy ester can undergo dehydration to form ethyl cinnamate (B1238496), especially under acidic conditions or at elevated temperatures during workup and purification.
-
Solution: Use a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), for quenching the reaction. Avoid excessive heat during solvent removal and distillation.
-
Q4: I am observing significant amounts of ethyl cinnamate in my product. How can I prevent its formation?
A4: The formation of ethyl cinnamate is a common issue, resulting from the dehydration of the desired product.
-
Acidic Conditions: Strong acids can catalyze the elimination of water from the β-hydroxy ester.
-
Solution: Quench the reaction with a neutral or mildly acidic solution like saturated NH₄Cl. Avoid using strong acids like HCl or H₂SO₄ during the workup. If an acidic wash is necessary, perform it quickly and at a low temperature.
-
-
High Temperatures: The product is thermally labile and can dehydrate at high temperatures.
-
Solution: Use low-temperature distillation (vacuum distillation) for purification. When concentrating the crude product, use a rotary evaporator at a moderate temperature.
-
Q5: How can I remove unreacted benzaldehyde from my final product?
A5: Unreacted benzaldehyde can be a challenging impurity to remove due to its relatively high boiling point.
-
Bisulfite Wash: Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct.
-
Solution: During the workup, wash the organic layer with a saturated solution of sodium bisulfite. This will pull the unreacted benzaldehyde into the aqueous layer.
-
-
Chromatography: If the bisulfite wash is not completely effective, column chromatography can be used to separate the product from residual benzaldehyde.
-
Solution: Use a silica (B1680970) gel column with a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate.
-
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the impact of different solvents on the yield of this compound in an indium-mediated Reformatsky-type reaction.
| Entry | Solvent | Time (h) | Isolated Yield (%) |
| 1 | DMF | 8 | 0 |
| 2 | DMF (sonicated) | 4 | 22 |
| 3 | THF (stirred) | 17 | 70 |
| 4 | THF (sonicated) | 2 | 97 |
| 5 | Dioxane (sonicated) | 5 | 85 |
| 6 | Acetonitrile (sonicated) | 5 | 82 |
Data adapted from a sonochemical Reformatsky reaction using indium.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reformatsky Reaction
This protocol is a standard laboratory procedure for the synthesis of the target compound.
Materials:
-
Zinc dust, activated
-
Ethyl bromoacetate
-
Benzaldehyde, freshly distilled
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Zinc Addition: To the flask, add activated zinc dust (1.2 equivalents).
-
Reagent Preparation: In the dropping funnel, prepare a solution of freshly distilled benzaldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF.
-
Reaction Initiation: Add a small portion of the benzaldehyde/ethyl bromoacetate solution to the zinc suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the appearance of a cloudy, greyish suspension.
-
Reagent Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture to 0°C in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.
Protocol 2: Large-Scale Purification by Vacuum Distillation
This protocol outlines the purification of this compound on a larger scale.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus with a short path distillation head
-
Heating mantle with a stirrer
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. Use a cold trap (e.g., with liquid nitrogen or dry ice/acetone) to protect the vacuum pump.
-
Heating: Gently heat the distillation flask using a heating mantle with stirring.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Monitoring: Monitor the temperature of the vapor and the appearance of the distillate. A stable boiling point indicates the collection of a pure fraction.
-
Completion: Once the desired product has been collected, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of the Reformatsky Reaction.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Preventing racemization of Ethyl 3-hydroxy-3-phenylpropanoate
Welcome to the technical support center for Ethyl 3-hydroxy-3-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stereochemical stability of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization in this compound?
A1: Racemization of this compound, a type of β-hydroxy ester, primarily occurs through the formation of an achiral enol or enolate intermediate at the α-carbon.[1] This process can be initiated by several factors during synthesis, purification, or storage:
-
Acidic or Basic Conditions: Both acids and bases can catalyze the tautomerization of the carbonyl group to its enol form, leading to a loss of stereochemical integrity at the adjacent chiral center.[1][2]
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for enolization, accelerating the rate of racemization.[1]
-
Prolonged Reaction or Storage Times: Extended exposure to even mild non-neutral pH conditions can lead to significant racemization over time.[1]
Q2: How can I minimize racemization during a reaction involving this compound?
A2: To minimize racemization, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Maintain Neutral pH: Whenever possible, reactions should be conducted under neutral pH conditions. If acidic or basic reagents are necessary, their exposure time should be minimized, and the reaction should be neutralized promptly upon completion.
-
Low-Temperature Reactions: Performing reactions at lower temperatures can significantly reduce the rate of enolization and subsequent racemization.
-
Use of Non-Protic Solvents: Solvents that do not readily donate or accept protons can help to suppress the formation of enol or enolate intermediates.
-
Enzymatic Methods: For transformations involving this molecule, employing enzymes can offer high stereoselectivity under mild reaction conditions, thereby avoiding harsh pH and temperature environments that promote racemization.[3][4][5]
Q3: What are the most effective methods for obtaining enantiomerically pure this compound?
A3: Several highly effective methods are employed to produce enantiomerically pure forms of this compound:
-
Enzymatic Kinetic Resolution: This is a widely used method that involves the use of lipases to selectively acylate or hydrolyze one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers.[3][4][5] For instance, lipase-catalyzed transesterification can be used to produce (S)-ethyl 3-hydroxy-3-phenylpropanoate and the corresponding (R)-ester.[3]
-
Asymmetric Synthesis: Synthesizing the molecule from achiral precursors using chiral catalysts or auxiliaries can directly produce the desired enantiomer with high purity. Dynamic kinetic resolution is a powerful asymmetric synthesis technique that can convert a racemic starting material into a single enantiomeric product in high yield.[2][6][7]
-
Chiral Chromatography: Racemic mixtures can be separated into their constituent enantiomers using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[8]
Q4: How can I determine the enantiomeric excess (e.e.) of my this compound sample?
A4: The enantiomeric excess of your sample can be accurately determined using several analytical techniques:[8][9]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method that uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[8]
-
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a chiral column to separate the enantiomers of volatile derivatives of the compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to induce a chemical shift difference between the enantiomers in the NMR spectrum, which can then be used to determine their ratio.[8]
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity After Synthesis
| Symptom | Possible Cause | Suggested Solution |
| The enantiomeric excess (e.e.) of the product is lower than expected after the reaction. | Acidic or Basic Work-up: The work-up procedure may be exposing the product to acidic or basic conditions, causing racemization. | Neutralize the reaction mixture carefully before extraction. Use buffered solutions for washing steps to maintain a neutral pH. |
| High Temperature During Purification: Distillation or other high-temperature purification methods can lead to racemization. | Utilize purification techniques that can be performed at lower temperatures, such as column chromatography on silica (B1680970) gel. | |
| Prolonged Reaction Time: Leaving the reaction to proceed for too long, even under mild conditions, can result in gradual racemization. | Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction as soon as the starting material is consumed. |
Issue 2: Inconsistent Results in Enzymatic Resolution
| Symptom | Possible Cause | Suggested Solution |
| Low conversion or low enantioselectivity in an enzymatic resolution. | Incorrect Enzyme: The chosen lipase (B570770) may not be optimal for the specific substrate and reaction conditions. | Screen a variety of lipases to find one with high activity and selectivity for your substrate.[4] |
| Suboptimal Reaction Conditions: The temperature, solvent, or acylating agent may not be ideal for the enzyme's activity and stability. | Optimize the reaction parameters, including temperature, solvent, and the choice and concentration of the acylating agent.[3] | |
| Enzyme Inhibition: The substrate or product may be inhibiting the enzyme at higher concentrations. | Perform the reaction at lower substrate concentrations or use a continuous flow setup to minimize product inhibition. |
Data Presentation
Table 1: Comparison of Enzymatic Resolution Methods for this compound
| Enzyme | Method | Acylating Agent / Solvent | Conversion (%) | Product | Enantiomeric Excess (e.e., %) | Reference |
| Lipase PS-C | Transesterification | Vinyl acetate (B1210297) / t-butylmethylether | 55.6 | (S)-ethyl 3-hydroxy-3-phenylpropanoate | 100 | [3] |
| Lipase PS-C | Transesterification | Vinyl acetate / t-butylmethylether | 55.6 | (R)-ethyl 3-O-acetyl-3-phenylpropanoate | 97.8 | [3] |
| Lipase PS-C | Transesterification | Vinyl propionate (B1217596) / isopropylether | 52.1 | (S)-ethyl 3-hydroxy-3-phenylpropanoate | 99.9 | [3] |
| Lipase PS-C | Transesterification | Vinyl propionate / isopropylether | 52.1 | (R)-ethyl 3-O-propionyl-3-phenylpropanoate | 98.7 | [3] |
| PCL | Hydrolysis | - / Phosphate buffer | 50 | (R)-ethyl 3-hydroxy-3-phenylpropanoate (recovered) | 98 | [4][5] |
| PCL | Hydrolysis | - / Phosphate buffer | 50 | (S)-3-hydroxy-3-phenylpropanoic acid | 93 | [4][5] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution via Transesterification
This protocol is based on the lipase-catalyzed transesterification of racemic this compound.
Materials:
-
Racemic this compound
-
Lipase PS-C
-
Vinyl acetate
-
t-butylmethylether
-
Reaction vial
-
Shaker incubator
Procedure:
-
To a 15 mL vial, add t-butylmethylether (4.75 mL).
-
Add racemic this compound (0.05 mL, 1% v/v).
-
Add vinyl acetate (0.2 mL, 4% v/v) as the acylating agent.
-
Add Lipase PS-C (0.2 g, 4% w/v).
-
Seal the vial and place it in a shaker incubator at 45°C and 150 rpm.
-
Monitor the reaction progress by withdrawing aliquots of the supernatant over time and analyzing them by gas chromatography (GC) to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.[3]
Protocol 2: Chiral HPLC Analysis of Enantiomeric Excess
This protocol provides a general guideline for determining the enantiomeric excess of this compound.
Materials and Equipment:
-
Sample of this compound
-
HPLC grade n-hexane and isopropanol (B130326)
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak®)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H or equivalent.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
-
Analysis: Inject the prepared sample onto the HPLC system. The two enantiomers should elute at different retention times.
-
Calculation of e.e.: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Visualizations
Caption: Mechanism of racemization via an achiral enol intermediate.
Caption: Workflow for enzymatic kinetic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
- 7. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Ethyl 3-Hydroxy-3-Phenylpropanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the most effective catalyst for the synthesis of Ethyl 3-hydroxy-3-phenylpropanoate. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Catalyst Performance and Reaction Conditions
The selection of a synthetic route and catalyst is critical for achieving high yield and purity of this compound. The following table summarizes quantitative data for common catalytic methods.
| Synthetic Method | Catalyst/Reagent | Substrates | Solvent | Temperature | Reaction Time | Yield | Enantiomeric Excess (e.e.) | Reference |
| Aldol (B89426) Condensation | Lithium diisopropylamide (LDA) | Benzaldehyde (B42025), Ethyl acetate (B1210297) | THF | -78 °C | 6 h | 95% | Racemic | [1] |
| Reformatsky Reaction | Zinc (powder) | Benzaldehyde, Ethyl 2-bromoacetate | Toluene (B28343), Ether | Distillation Temp. | Not Specified | 52% | Racemic | [2] |
| Enantioselective Reformatsky Reaction | Me₂Zn, Prolinol Ligand | Benzaldehyde, Ethyl iodoacetate | Not Specified | Not Specified | Not Specified | up to 98% | up to 95% | [3] |
| Enzymatic Resolution | Pseudomonas cepacia lipase (B570770) (PCL) | Racemic this compound | Phosphate (B84403) Buffer | Room Temp. | Not Specified | 50% conversion | >98% for (R)-ester | [1] |
Experimental Protocols
Aldol Condensation using LDA
This protocol describes the synthesis of this compound via an aldol condensation reaction.[1]
Materials:
-
n-Butyllithium
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Benzaldehyde
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas atmosphere
Procedure:
-
Under a nitrogen atmosphere, add n-butyllithium (24 mmol) to a solution of diisopropylamine (3.7 mL, 26.4 mmol) in THF (15 mL) at -78°C.
-
Stir the solution for 15 minutes.
-
Add ethyl acetate (22 mmol) dropwise to the LDA solution and stir for 45 minutes.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Stir the mixture for 6 hours at -78°C.
-
Quench the reaction with a saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and saturated sodium chloride solution.
-
Dry the organic layer over MgSO₄.
-
Evaporate the solvent and purify the crude product by chromatography on silica (B1680970) gel (n-hexane:ethyl acetate, 95:5) to obtain this compound.[1]
Reformatsky Reaction
This protocol outlines the synthesis of this compound using the Reformatsky reaction.[2]
Materials:
-
Zinc powder
-
Ethyl 2-bromoacetate
-
Benzaldehyde
-
Toluene, dry
-
Ether, dry
-
Sodium metal (for drying solvents)
-
Benzophenone (B1666685) (indicator)
-
Nitrogen gas atmosphere
Procedure:
-
Dry 30 mL of toluene and 25 mL of ether over sodium under a nitrogen atmosphere. Use benzophenone as an indicator for dryness. Distill the solvents under a nitrogen atmosphere.
-
In a reaction flask, combine zinc powder (8g, 120 mmol) and benzaldehyde (12.4 mL, 120 mmol).
-
Add ethyl 2-bromoacetate (11.1 mL, 100 mmol) to initiate the reaction.
-
After the reaction is complete, add water to the mixture.
-
The product can be purified by distillation.
Troubleshooting Guide and FAQs
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most common and effective methods are the Aldol Condensation and the Reformatsky Reaction. For enantiomerically pure products, enzymatic resolution of the racemic mixture is a widely used technique.
Q2: Which method generally provides a higher yield for the racemic product?
A2: Based on reported data, the Aldol Condensation using a strong base like Lithium diisopropylamide (LDA) can achieve yields as high as 95%[1], whereas the classical Reformatsky Reaction may provide more moderate yields, around 52%[2].
Q3: How can I synthesize an enantiomerically pure form of this compound?
A3: You can achieve this through enzymatic resolution of the racemic mixture using a lipase, such as Pseudomonas cepacia lipase (PCL)[1]. This method can provide high enantiomeric excess (>98% e.e.) for the (R)-ester through kinetic resolution[1]. Alternatively, an asymmetric Reformatsky reaction using a chiral ligand can be employed to directly synthesize an enantiomerically enriched product[3].
Troubleshooting Common Issues
Q4: My Aldol Condensation reaction is resulting in a low yield and a significant amount of a side product, which I suspect is ethyl cinnamate (B1238496). What is happening and how can I fix it?
A4: The formation of ethyl cinnamate is due to the dehydration of the desired β-hydroxy ester product. This is a common side reaction in aldol condensations, often promoted by elevated temperatures or prolonged reaction times in the presence of a base.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Ensure the reaction temperature is strictly maintained at -78°C throughout the addition and reaction time.
-
Controlled Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Careful Work-up: Quench the reaction at low temperature and perform the aqueous work-up promptly to minimize base-catalyzed dehydration.
-
Q5: I am experiencing a low yield in my Reformatsky reaction. What are the likely causes?
A5: Low yields in the Reformatsky reaction are often attributed to the quality and activation of the zinc catalyst.
-
Troubleshooting Steps:
-
Zinc Activation: The surface of the zinc powder can oxidize, reducing its reactivity. Activate the zinc just before use by washing it with dilute HCl, followed by water, ethanol, and ether, and then drying it under a vacuum. Alternatively, a small amount of iodine can be used to activate the zinc.
-
Anhydrous Conditions: The organozinc intermediate is sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Initiation of the Reaction: The reaction can sometimes be slow to start. Gentle heating or the addition of a small crystal of iodine can help initiate the formation of the organozinc reagent.
-
Purity of Reagents: Ensure the α-halo ester and the aldehyde are pure and free of acidic impurities.
-
Q6: My enzymatic resolution is not reaching the expected 50% conversion. What could be the issue?
A6: The efficiency of enzymatic reactions can be influenced by several factors.
-
Troubleshooting Steps:
-
Enzyme Activity: Ensure the lipase you are using is active. Enzyme activity can decrease over time with improper storage.
-
pH of the Buffer: The pH of the reaction medium is crucial for enzyme activity. Prepare the phosphate buffer carefully and verify its pH.
-
Substrate Purity: Impurities in the racemic this compound could inhibit the enzyme.
-
Reaction Time: Enzymatic reactions can be slower than traditional chemical reactions. Allow for sufficient reaction time and monitor the conversion by techniques like chiral HPLC or GC.
-
Visualizing the Workflow
The following diagram illustrates a logical workflow for selecting a synthetic route and troubleshooting common issues during the synthesis of this compound.
Caption: Workflow for synthesis route selection and troubleshooting.
References
Solvent effects on the stereoselectivity of Ethyl 3-hydroxy-3-phenylpropanoate synthesis
Technical Support Center: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, with a focus on the impact of solvent choice on stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are the Reformatsky reaction and various biocatalytic approaches. The Reformatsky reaction involves the reaction of an α-halo ester (like ethyl bromoacetate) with an aldehyde (benzaldehyde) in the presence of a metal, typically zinc.[1][2][3] Biocatalytic methods often employ enzymes like lipases for the kinetic resolution of a racemic mixture of the target molecule.[4]
Q2: How does the choice of solvent influence the stereoselectivity of the Reformatsky reaction?
A2: The solvent can significantly impact the stereochemical outcome of the Reformatsky reaction by influencing the aggregation state and coordination sphere of the zinc enolate intermediate. The polarity and coordinating ability of the solvent can affect the stability of the Zimmerman-Traxler-like transition states, which in turn determines the diastereomeric ratio (syn/anti) of the product.[5][6] Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used.[7][8]
Q3: What is the expected stereochemical outcome of the standard Reformatsky reaction for this synthesis?
A3: Without a chiral auxiliary or catalyst, the standard Reformatsky reaction of benzaldehyde (B42025) and ethyl bromoacetate (B1195939) will produce a racemic mixture of the syn and anti diastereomers. The ratio of these diastereomers can be influenced by reaction conditions, including the solvent. For related reactions, diastereomeric ratios have been reported, indicating that some level of diastereoselectivity can be achieved.[9]
Q4: How can I obtain enantiomerically pure this compound?
A4: Enantiomerically pure forms are typically obtained through asymmetric synthesis or resolution of a racemic mixture. Asymmetric synthesis can be achieved by using chiral ligands or auxiliaries in a modified Reformatsky reaction to induce enantioselectivity.[1][7] Alternatively, enzymatic kinetic resolution can be employed, where an enzyme selectively acylates or hydrolyzes one enantiomer from the racemic mixture, allowing for the separation of the two.[4]
Q5: How can I determine the diastereomeric and enantiomeric excess of my product?
A5: The diastereomeric ratio (syn:anti) can often be determined using ¹H NMR spectroscopy by integrating the signals of protons that are diastereotopic. The enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.[10][11][12] Derivatization with a chiral agent followed by NMR or GC analysis can also be used.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive zinc metal. 2. Presence of water in reagents or solvent. 3. Impure starting materials (benzaldehyde or ethyl bromoacetate). | 1. Activate the zinc dust prior to use (e.g., with iodine, dilute HCl, or by using a Zn-Cu couple). 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Purify starting materials by distillation before use. |
| Poor Stereoselectivity (Diastereoselectivity) | 1. Suboptimal solvent choice. 2. Reaction temperature is too high. 3. Slow formation of the zinc enolate. | 1. Experiment with different anhydrous solvents. Ethereal solvents like THF often favor one diastereomer. 2. Run the reaction at lower temperatures to enhance the energy difference between the diastereomeric transition states. 3. Ensure efficient stirring and proper activation of the zinc to promote rapid and clean enolate formation. |
| Formation of side products (e.g., self-condensation of the ester) | 1. The zinc enolate is too reactive or basic. 2. The reaction temperature is too high. | 1. The Reformatsky reaction is generally preferred over using stronger bases like LDA for this reason. Ensure you are using zinc. 2. Maintain the recommended reaction temperature to minimize side reactions. |
| Difficulty in purifying the product | 1. Incomplete reaction leading to a mixture of starting materials and product. 2. Emulsion formation during aqueous workup. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. 2. During workup, add brine (saturated NaCl solution) to break up emulsions. |
Data Presentation
The following table summarizes the effect of different solvents on the yield of a Reformatsky-analogous reaction. While stereoselectivity data for this specific reaction is not provided in the source, it is known that solvent choice can influence the diastereomeric outcome. For comparison, enantioselectivity data from asymmetric versions of the reaction are included, though it should be noted that in these cases, the chiral ligand has the primary influence on stereoselectivity.
| Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Reference |
| Benzene | 95 | Not Reported | Not Applicable | [13] |
| Toluene (B28343) | 86 | Not Reported | Not Applicable | [13] |
| Diethyl ether | 73 | Not Reported | 25-81 (with chiral ligand) | [1][13] |
| Tetrahydrofuran (THF) | 80 | Not Reported | 30-90 (with chiral ligand) | [1][13][14] |
| Dioxane | 83 | Not Reported | Not Reported | [13] |
| Chloroform | 90 | Not Reported | Not Reported | [13] |
| Acetonitrile | 89 | Not Reported | Not Applicable | [13] |
| 2-Methyltetrahydrofuran (2-Me-THF) | 65-91 | 70:30 to 96:4 (with chiral substrate) | Not Applicable | [1] |
| Ethyl Acetate (B1210297) | 77-99 | Not Applicable | 79-94 (aza-Reformatsky with chiral ligand) | [1] |
Note: The yields reported are for a Reformatsky-analogous reaction and may vary for the synthesis of this compound. The diastereomeric and enantiomeric excess values are from different studies using chiral substrates or ligands and are included to illustrate potential stereochemical outcomes.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Reformatsky Reaction
This protocol is adapted from established procedures for the Reformatsky reaction.[3][15]
Materials:
-
Activated Zinc dust
-
Iodine (a single crystal for activation)
-
Anhydrous Toluene (or Diethyl Ether/THF)
-
Benzaldehyde (freshly distilled)
-
Ethyl bromoacetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether for extraction
Procedure:
-
Zinc Activation: Place zinc dust (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add a small crystal of iodine. Gently heat the flask until the violet iodine vapor disappears. Cool the flask to room temperature under a nitrogen atmosphere.
-
Reaction Setup: Add anhydrous toluene (or another chosen solvent) to the flask containing the activated zinc.
-
Addition of Reactants: In the dropping funnel, prepare a solution of freshly distilled benzaldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in the same anhydrous solvent.
-
Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension and gently warm the mixture to initiate the reaction. Once the reaction begins (indicated by a color change or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at reflux for an additional 30-60 minutes, or until TLC analysis indicates the consumption of benzaldehyde.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1 M HCl with vigorous stirring to quench the reaction and dissolve any unreacted zinc.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Reformatsky Reaction.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
- 1. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psiberg.com [psiberg.com]
- 3. scribd.com [scribd.com]
- 4. scite.ai [scite.ai]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 8. recnotes.com [recnotes.com]
- 9. scispace.com [scispace.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column [mat-test.com]
- 13. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 15. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Analysis of Synthesis Methods for Ethyl 3-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Synthetic Routes to a Key Chiral Intermediate
Ethyl 3-hydroxy-3-phenylpropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals. The efficiency and stereoselectivity of its synthesis are of paramount importance. This guide provides a comparative analysis of three principal synthetic methodologies: the Reformatsky reaction, Aldol condensation, and enzymatic methods. We present a summary of quantitative data, detailed experimental protocols for key reactions, and a visual representation of the synthetic workflows to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for the different synthetic approaches to this compound.
| Method | Reagents | Solvent | Reaction Time | Temperature | Yield | Enantiomeric Excess (e.e.) |
| Reformatsky Reaction | Benzaldehyde (B42025), Ethyl bromoacetate (B1195939), Zinc | Toluene (B28343), Ether | Not Specified | Distillation at ~112°C and ~37°C | 52% | Racemic |
| Catalytic Asymmetric Reformatsky Reaction | Aldehydes, Ethyl iodoacetate, Me2Zn, Chiral prolinol ligand | Not Specified | Not Specified | Not Specified | Up to 98% | Up to 95% |
| Aldol Condensation | Diisopropylamine (B44863), n-butyllithium, Ethyl acetate (B1210297), Benzaldehyde | THF | 6 hours | -78°C | 95% | Racemic |
| Enzymatic Resolution (Hydrolysis) | Racemic this compound, Pseudomonas cepacia lipase (B570770) (PCL) | Phosphate buffer (pH 8) | Not Specified | Room Temperature | ~50% conversion | >98% (for recovered (R)-ester) |
| Enzymatic Resolution (Transesterification) | Racemic this compound, Lipase PS-C, Vinyl acetate | t-butylmethylether | 20 hours | 45°C | 55.6% conversion | 100% (for (S)-ester) |
In Detail: Experimental Protocols
This section provides detailed experimental procedures for the key synthesis methods discussed.
Reformatsky Reaction
The Reformatsky reaction offers a classical and reliable method for the synthesis of β-hydroxy esters.[1]
Procedure:
-
Dry 30 mL of toluene and 25 mL of ether under a nitrogen atmosphere over sodium.
-
In a reaction flask, combine 8 g (120 mmol) of zinc powder and 12.4 mL (120 mmol) of benzaldehyde.
-
Add 11.1 mL (100 mmol) of ethyl 2-bromoacetate to the mixture.
-
The reaction is initiated, and after completion, it is worked up by adding a dilute acid.
-
The product, this compound, is isolated and purified, yielding approximately 10.13 g (52.14 mmol), which corresponds to a 52% yield.[1]
Aldol Condensation via Lithium Enolate
The Aldol condensation, particularly utilizing a pre-formed lithium enolate, provides a high-yielding route to the desired β-hydroxy ester.[2]
Procedure:
-
Under a nitrogen atmosphere, dissolve 3.7 mL (26.4 mmol) of diisopropylamine in 15 mL of THF and cool to -78°C.
-
Slowly add 24 mmol of n-butyllithium to the solution and stir for 15 minutes to form lithium diisopropylamide (LDA).
-
Add 22 mmol of ethyl acetate dropwise to the LDA solution and stir for 45 minutes to generate the lithium enolate.
-
Slowly add a solution of benzaldehyde dropwise to the enolate solution.
-
Stir the reaction mixture for 6 hours at -78°C.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by silica (B1680970) gel chromatography to yield this compound in 95% yield.[2]
Enzymatic Resolution via Transesterification
Enzymatic methods offer a powerful approach to obtain enantiomerically pure forms of this compound. This protocol describes a kinetic resolution using a lipase.
Procedure:
-
In a 15 mL vial, combine 0.2 mL of vinyl acetate and 4.75 mL of t-butylmethylether.
-
Add 0.05 mL (1% v/v) of racemic this compound and 0.2 g (4% w/v) of Lipase PS-C to the mixture.
-
Shake the reaction mixture at 150 rpm and 45°C for 20 hours.
-
After 20 hours, the reaction achieves approximately 55.6% conversion.
-
The resulting mixture contains (S)-ethyl 3-hydroxy-3-phenylpropanoate with 100% enantiomeric excess and the corresponding (R)-acetate with 97.8% e.e. The products can be separated by chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic methods.
Caption: Comparative workflow of major synthesis routes.
Conclusion
The choice of synthesis method for this compound depends critically on the desired outcome. For racemic material, the Aldol condensation offers a high-yielding and straightforward approach. The classical Reformatsky reaction is a viable alternative, though with a lower reported yield in the cited protocol. For access to enantiomerically pure forms, enzymatic resolution provides an excellent strategy, allowing for the separation of enantiomers with high selectivity. For direct asymmetric synthesis, the catalytic enantioselective Reformatsky reaction appears promising, offering high yields and enantioselectivities, although optimization for specific substrates may be required. Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic route for their specific application.
References
A Comparative Guide to Chiral Building Blocks for β-Amino Acid Synthesis: Ethyl 3-hydroxy-3-phenylpropanoate in Focus
For researchers, scientists, and professionals in drug development, the enantioselective synthesis of β-amino acids is a critical step in the creation of novel therapeutics and complex molecules. The choice of chiral building block is paramount, directly influencing the efficiency, stereoselectivity, and overall success of the synthetic route. This guide provides an objective comparison of Ethyl 3-hydroxy-3-phenylpropanoate with other prominent chiral building blocks for the synthesis of β-amino acids, supported by experimental data and detailed protocols.
β-Amino acids are valuable components in medicinal chemistry, primarily due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation.[1] Their synthesis, however, presents a significant challenge in controlling stereochemistry. This guide focuses on comparing the utility of this compound, a versatile chiral synthon, against established methods such as the Arndt-Eistert homologation of α-amino acids, the use of Evans chiral auxiliaries, and the application of tert-butanesulfinamide.
Comparison of Chiral Building Blocks for β-Amino Acid Synthesis
The following table summarizes the key performance indicators for the synthesis of β-amino acids using different chiral building blocks. This data is compiled from various literature sources to provide a comparative overview.
| Chiral Building Block/Method | Starting Material | Key Transformation | Typical Yield | Stereoselectivity (ee/de) | Advantages | Disadvantages |
| This compound | This compound | Mitsunobu Reaction | Good to Excellent | >99% ee (with chiral starting material) | Readily available chiral precursor, high enantiomeric purity retained. | Requires activation of the hydroxyl group, potential for side reactions with certain nucleophiles. |
| Arndt-Eistert Homologation | N-protected α-amino acid | Wolff Rearrangement | Good to Excellent | >99% ee (retention of stereochemistry) | Utilizes readily available α-amino acids, reliable method.[2][3][4] | Use of hazardous diazomethane (B1218177), multi-step process.[3][5] |
| Evans Chiral Auxiliary | N-Acyl oxazolidinone | Diastereoselective Alkylation | Good to Excellent | >95% de | High diastereoselectivity, well-established and predictable. | Requires attachment and removal of the auxiliary, stoichiometric use of the chiral auxiliary. |
| tert-Butanesulfinamide | Aldehyde/Ketone | Addition to N-sulfinyl imine | Good to Excellent | >95% de | Broad substrate scope, auxiliary is easily cleaved.[6] | Requires preparation of the sulfinamide, potential for epimerization. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in a research setting.
Synthesis of Ethyl 3-amino-3-phenylpropanoate from this compound via Mitsunobu Reaction
This protocol describes the conversion of a β-hydroxy ester to a β-azido ester, which can then be readily reduced to the corresponding β-amino ester.
Materials:
-
Ethyl (R)-3-hydroxy-3-phenylpropanoate
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Hydrazoic acid (HN₃) solution in benzene (B151609) or toluene (B28343) (handle with extreme caution)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of Ethyl (R)-3-hydroxy-3-phenylpropanoate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq).
-
Slowly add DIAD or DEAD (1.5 eq) to the mixture, keeping the temperature at 0 °C.
-
After stirring for 15 minutes, add a solution of hydrazoic acid (2.0 eq) in benzene or toluene dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Ethyl (S)-3-azido-3-phenylpropanoate.
-
The azido (B1232118) group can be reduced to the amine using standard procedures (e.g., hydrogenation over Pd/C or Staudinger reaction) to obtain Ethyl (S)-3-amino-3-phenylpropanoate.
Synthesis of a β-Amino Acid via Arndt-Eistert Homologation
This protocol outlines the one-carbon chain extension of an N-protected α-amino acid.[4]
Materials:
-
N-Boc-L-phenylalanine
-
Thionyl chloride or Oxalyl chloride
-
Diazomethane solution in diethyl ether (handle with extreme caution)
-
Silver benzoate
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 N HCl
Procedure:
-
Acid Chloride Formation: Convert N-Boc-L-phenylalanine to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an appropriate solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Slowly add a freshly prepared solution of diazomethane in diethyl ether until a yellow color persists. Stir for an additional 1-2 hours at 0 °C.
-
Wolff Rearrangement: Carefully quench the excess diazomethane with acetic acid. Remove the solvent under reduced pressure. Dissolve the crude diazoketone in 1,4-dioxane. Add water and a catalytic amount of silver benzoate. Heat the mixture at 80-100 °C until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture and dilute with water and diethyl ether. Acidify with 1 N HCl and separate the layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc-β-phenylalanine.
Diastereoselective Synthesis of a β-Amino Acid using an Evans Chiral Auxiliary
This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Propionyl chloride
-
Bromoacetyl derivative (e.g., methyl bromoacetate)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Lithium hydroxide (B78521)
-
Hydrogen peroxide
Procedure:
-
Acylation of Auxiliary: Dissolve the Evans auxiliary in anhydrous THF and cool to -78 °C. Add n-BuLi or LDA dropwise and stir for 30 minutes. Add propionyl chloride and stir for 1 hour.
-
Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add LDA or another suitable base to form the lithium enolate.
-
Alkylation: Add the bromoacetyl derivative and stir at -78 °C for several hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Cleavage of Auxiliary: The resulting product can be hydrolyzed using lithium hydroxide and hydrogen peroxide to yield the desired β-amino acid and recover the chiral auxiliary.
Visualizing the Synthetic Pathways
To better understand the experimental workflows and the relationships between these synthetic strategies, the following diagrams are provided.
Caption: Experimental workflows for β-amino acid synthesis.
Caption: Classification of chiral building blocks.
Conclusion
The selection of an appropriate chiral building block for the synthesis of β-amino acids is a multifaceted decision that depends on factors such as the availability of starting materials, the desired stereochemistry, and the tolerance of functional groups in the substrate.
-
This compound offers a direct and efficient route when the corresponding chiral β-hydroxy ester is readily available, with the key advantage of retaining high enantiopurity.
-
The Arndt-Eistert homologation is a classic and reliable method that leverages the vast pool of commercially available α-amino acids, though it involves the use of hazardous reagents.[3][4]
-
Evans auxiliaries provide excellent and predictable diastereocontrol, making them a powerful tool for constructing complex molecules, but require additional steps for attachment and removal.
-
tert-Butanesulfinamide has emerged as a versatile reagent with a broad scope, offering high diastereoselectivity and straightforward cleavage of the auxiliary.[6]
Ultimately, the optimal choice will be dictated by the specific synthetic challenge at hand. This guide provides the necessary data and protocols to make an informed decision and to facilitate the successful synthesis of chiral β-amino acids for various research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 3-hydroxy-3-phenylpropanoate, a key chiral intermediate in the synthesis of various pharmaceuticals. The selection of a robust and reliable analytical method is paramount for ensuring the quality, efficacy, and safety of the final drug product. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral Separation techniques, supported by experimental data and detailed protocols to aid researchers in choosing the most suitable method for their specific application.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative performance characteristics of HPLC, GC, and Chiral HPLC for the analysis of this compound and its enantiomers. Data from closely related compounds is utilized where direct comparative studies are limited.
Table 1: Comparison of HPLC and GC Methods for Quantitative Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[1][2] | Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[3] |
| Derivatization | Not generally required. | Often required (e.g., silylation with BSTFA) to improve volatility and peak shape.[3][4] |
| Linearity (R²) | > 0.99[4] | > 0.99[4] |
| Accuracy (% Recovery) | Typically 98-102%[2] | Typically 90-110%[4] |
| Precision (%RSD) | < 2%[5] | < 10%[4] |
| Limit of Detection (LOD) | µg/mL to ng/mL range. | ng/mL to pg/mL range (with MS detection). |
| Limit of Quantification (LOQ) | µg/mL range. | ng/mL range (with MS detection). |
Table 2: Performance of Chiral HPLC for Enantiomeric Purity
| Parameter | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Principle | Enantioselective separation based on differential interactions with a chiral stationary phase (CSP). |
| Typical Column | Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®)[6] |
| Resolution (Rs) | > 1.5 is generally considered baseline separation. |
| Linearity (R²) | > 0.99 for the minor enantiomer. |
| Accuracy (% Recovery) | Typically 95-105% for the minor enantiomer. |
| Precision (%RSD) | < 5% for the minor enantiomer. |
| Limit of Detection (LOD) | Can reach low µg/mL levels. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This protocol outlines a general procedure for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% formic acid. The mobile phase composition may be adjusted to optimize separation.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210-220 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Generate a calibration curve by preparing a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography (GC-MS) for Purity and Impurity Profiling
This protocol provides a general method for the analysis of this compound by GC-MS, which typically requires derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
Derivatization (Silylation):
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilan (TMCS) and 50 µL of a solvent like pyridine (B92270) or acetonitrile.[3]
-
Heat the mixture at 60-70 °C for 30 minutes.[3]
Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Final hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
-
Procedure:
-
Standard Preparation: Prepare a series of derivatized standards for calibration.
-
Sample Preparation: Derivatize the sample as described above.
-
Analysis: Inject the derivatized standards and sample into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards. Determine the concentration in the sample from the calibration curve.
Mandatory Visualization
Caption: General workflow for the validation of analytical methods.
Caption: Relationship between the analyte, methods, and validation.
References
Comparison of different lipases for the kinetic resolution of Ethyl 3-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure forms of ethyl 3-hydroxy-3-phenylpropanoate are valuable chiral building blocks in the synthesis of several pharmaceuticals. Kinetic resolution, an enzymatic method, offers a highly selective and environmentally benign approach to separate the enantiomers. This guide provides a comparative analysis of different lipases for the kinetic resolution of racemic this compound, supported by experimental data to aid in the selection of the most effective biocatalyst.
Performance Comparison of Lipases
The efficiency of lipase-catalyzed kinetic resolution is primarily evaluated based on conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate. The following table summarizes the performance of various lipases under different reaction conditions.
| Lipase (B570770) Source | Reaction Type | Acyl Donor/Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Enantiomeric Excess (e.e.) of Substrate (%) | Reference |
| Pseudomonas cepacia (PCL) | Hydrolysis | Phosphate (B84403) Buffer (pH 7) | 50 | 93 (Acid) | 98 (R-ester) | [1][2] |
| Pseudomonas sp. (PS-30) | Hydrolysis | Phosphate Buffer (pH 7) | 39 | 93 (S-acid) | - | [1] |
| Pseudomonas fluorescens (PFL) | Acylation | Vinyl Acetate (B1210297) in Toluene (B28343) | - | - | - | [3] |
| Candida rugosa (CRL) | Hydrolysis | Phosphate Buffer (pH 8) | Low Selectivity | - | - | [1][2] |
| Pig Liver Esterase (PLE) | Hydrolysis | 20% Aqueous Ethanol | - | 46 (S-acid) | 58 (R-ester) | [1] |
| Lipase PS-C | Transesterification | Vinyl Propionate in Isopropylether | 52.1 | 98.7 (R-ester acetate) | 99.9 (S-ester) | [4] |
Experimental Protocols
The following are generalized methodologies for the two primary approaches of lipase-catalyzed kinetic resolution of this compound: enzymatic hydrolysis and transesterification.
Enzymatic Hydrolysis
This method involves the enantioselective hydrolysis of the racemic ester.
-
Enzyme Preparation: The selected lipase (e.g., Pseudomonas cepacia lipase) is dispersed in a phosphate buffer solution (e.g., pH 7).
-
Reaction Setup: Racemic this compound is added to the enzyme solution. The mixture is then incubated at a controlled temperature with agitation.
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the conversion.
-
Work-up and Separation: Once the desired conversion (ideally 50%) is achieved, the reaction is quenched. The unreacted ester and the produced carboxylic acid are separated by extraction. The aqueous layer is acidified to protonate the carboxylic acid, which is then extracted with an organic solvent.
-
Analysis: The enantiomeric excess of the separated ester and acid is determined using chiral HPLC or gas chromatography (GC).
Enzymatic Transesterification (Acylation)
This approach involves the enantioselective acylation of the racemic alcohol functionality in the substrate.
-
Reaction Mixture: Racemic this compound, a suitable acyl donor (e.g., vinyl acetate or vinyl propionate), and the chosen lipase (e.g., Lipase PS-C) are combined in an organic solvent (e.g., toluene or isopropylether).[3][4]
-
Incubation: The reaction mixture is incubated at a specific temperature with constant stirring.
-
Reaction Monitoring: The progress of the acylation is followed by chromatographic methods (TLC, HPLC, or GC).
-
Enzyme Removal: Upon reaching the desired conversion, the enzyme is removed by filtration. Immobilized enzymes are particularly advantageous for easy separation and reuse.
-
Product Separation and Analysis: The acylated product and the unreacted ester are separated by column chromatography. The enantiomeric excess of both fractions is then determined by chiral chromatography.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the kinetic resolution of this compound.
Caption: General workflow for the lipase-catalyzed kinetic resolution.
Discussion
The choice of lipase and reaction conditions is critical for achieving high enantioselectivity and conversion in the kinetic resolution of this compound. Based on the presented data, lipases from the Pseudomonas genus, such as P. cepacia and P. fluorescens, demonstrate excellent performance in both hydrolysis and acylation reactions.[1][2][3] Lipase PS-C, in a transesterification reaction, also yields high enantiomeric excess for both the remaining substrate and the product.[4]
In contrast, Candida rugosa lipase (CRL) showed low selectivity for this particular substrate under hydrolytic conditions.[1][2] This highlights the importance of empirical screening of different lipases for a specific substrate. The use of immobilized lipases is also a key consideration for industrial applications, as it simplifies catalyst recovery and reuse, thereby improving process economics.[3] Further optimization of reaction parameters such as solvent, temperature, and acyl donor can lead to even better results in terms of reaction time and enantioselectivity.
References
A comparative study of reducing agents for ethyl benzoylacetate
For Researchers, Scientists, and Drug Development Professionals
The reduction of ethyl benzoylacetate to ethyl 3-hydroxy-3-phenylpropanoate is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of reducing agent significantly impacts the reaction's efficiency, selectivity, and overall cost-effectiveness. This guide provides an objective comparison of common reducing agents for this conversion, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Reducing Agents
The following table summarizes the performance of various reducing agents in the conversion of ethyl benzoylacetate to this compound.
| Reducing Agent/Method | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (ee) | Key Considerations |
| Metal Hydride Reduction | Sodium Borohydride (B1222165) (NaBH₄) / Methanol (B129727) | Methanol | Room Temp. | 1 - 2 hours | Moderate | Racemic | Mild conditions, but may require activation for efficient ester reduction. |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 to Room Temp. | ~30 min | High | Racemic | Powerful reducing agent, but highly reactive and requires anhydrous conditions. | |
| Catalytic Hydrogenation | Raney Nickel | Ethanol | 50 | 6 hours | ~85% | Racemic | Requires specialized high-pressure equipment. |
| Enzymatic Reduction | Baker's Yeast (S. cerevisiae) | Water/Glycerol | 30 | 36 hours | 95% | >99% (S)-enantiomer | Highly enantioselective, environmentally friendly, but longer reaction times and lower substrate concentrations.[1] |
Experimental Protocols
Sodium Borohydride Reduction in Methanol
This protocol outlines the selective reduction of the keto group in ethyl benzoylacetate using sodium borohydride in methanol. While NaBH₄ is generally considered mild for ester reduction, it can effectively reduce the β-keto group under these conditions.
Materials:
-
Ethyl 4-(4-oxocyclohexyl)benzoate (as a representative β-keto ester)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the β-keto ester in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]
-
Once the reaction is complete, carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography.
Lithium Aluminum Hydride (LiAlH₄) Reduction
This protocol describes the potent reduction of the ester and ketone functionalities in ethyl benzoylacetate using lithium aluminum hydride. This method typically leads to the formation of a diol.
Materials:
-
Ethyl benzoylacetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Deionized water
-
10% Sulfuric acid
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl benzoylacetate in anhydrous THF dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for approximately 30 minutes.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water.
-
Acidify the mixture with 10% sulfuric acid to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography.
Catalytic Hydrogenation with Raney Nickel
This method employs catalytic hydrogenation for the reduction of the keto group.
Materials:
-
Ethyl benzoylacetate
-
Raney Nickel (catalyst)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure autoclave, combine ethyl benzoylacetate, ethanol, and the Raney Nickel catalyst.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 atm).
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
After cooling and venting the hydrogen, filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to yield the product.
Enzymatic Reduction with Baker's Yeast
This protocol utilizes Saccharomyces cerevisiae (baker's yeast) for the asymmetric reduction of ethyl benzoylacetate, yielding the corresponding (S)-hydroxy ester with high enantioselectivity.[1]
Materials:
-
Ethyl benzoylacetate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Water
-
Glycerol (optional, can improve yield)[3]
-
Celite
Procedure:
-
In a flask, dissolve sucrose in water and add the baker's yeast. Allow the mixture to ferment for about 30 minutes.
-
Add the ethyl benzoylacetate to the fermenting yeast mixture.
-
Stir the reaction at a constant temperature (e.g., 30 °C) for 36 hours.[1]
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, add Celite to the mixture and filter to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Reaction Pathway
The following diagram illustrates the general reduction of ethyl benzoylacetate to this compound.
Caption: General reaction pathway for the reduction of ethyl benzoylacetate.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the reduction, work-up, and purification of the product.
Caption: A generalized experimental workflow for the reduction of ethyl benzoylacetate.
References
A Comparative Guide to HPLC and GC Methods for the Analysis of Ethyl 3-hydroxy-3-phenylpropanoate
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of pharmaceutical intermediates like Ethyl 3-hydroxy-3-phenylpropanoate is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. The choice between these methods is often dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity, speed, and cost.
This guide provides an objective cross-validation comparison of HPLC and GC methods for the analysis of this compound. It includes a summary of their performance characteristics based on typical validation parameters, detailed experimental protocols, and a workflow for method cross-validation.
Comparative Performance Data
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the typical quantitative data for HPLC and GC methods for the analysis of this compound. It is important to note that while HPLC can directly analyze this compound, GC analysis often requires derivatization to improve volatility and thermal stability. The data presented here is a composite from various sources and representative of what can be expected from well-validated methods.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (RSD) | < 2% | < 3% |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes |
| Common Detectors | UV-Vis, PDA, MS | FID, MS |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reproducible and reliable results. Below are representative methodologies for the analysis of this compound using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), with a small amount of acidifier like 0.1% phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase to a suitable concentration (e.g., 100 µg/mL).
Gas Chromatography (GC) Method
Due to the presence of a polar hydroxyl group, derivatization is often necessary for the GC analysis of this compound to improve its volatility and thermal stability. Silylation is a common derivatization technique.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 260 °C.
-
Detector Temperature: 280 °C (FID).
-
Injection Volume: 1 µL (split mode, e.g., 20:1 split ratio).
-
Sample Preparation (Derivatization):
-
A known amount of the sample is accurately weighed into a vial.
-
An appropriate solvent (e.g., pyridine) is added.
-
A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added.
-
The mixture is heated (e.g., at 60 °C for 30 minutes) to complete the derivatization.
-
The derivatized sample is then diluted with a suitable solvent (e.g., hexane) before injection.
-
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results for the same sample. This is particularly important when transferring methods between laboratories or when one method is intended to replace another. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods.
Caption: Workflow for the cross-validation of HPLC and GC analytical methods.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of this compound. HPLC offers the advantage of direct analysis without the need for derivatization, making it a more straightforward and potentially faster method for routine quality control. On the other hand, GC, especially when coupled with a mass spectrometer, can offer higher sensitivity and selectivity, which may be advantageous for impurity profiling and trace-level analysis. The choice between the two methods will ultimately depend on the specific analytical requirements, available instrumentation, and the expertise of the laboratory personnel. A thorough cross-validation, as outlined above, is essential to ensure the interchangeability and reliability of the chosen methods.
Evaluating the efficacy of different purification techniques for Ethyl 3-hydroxy-3-phenylpropanoate
For researchers, scientists, and professionals in drug development, obtaining highly pure Ethyl 3-hydroxy-3-phenylpropanoate is a critical step for its successful use as a chiral building block in the synthesis of pharmaceuticals. This guide provides a comparative evaluation of common purification techniques for this versatile β-hydroxy ester, complete with experimental protocols and supporting data to aid in selecting the most effective method for your research needs.
Introduction to Purification Challenges
This compound is typically synthesized via reactions such as the Reformatsky reaction or aldol (B89426) condensation. The crude product from these syntheses often contains unreacted starting materials (e.g., ethyl bromoacetate, benzaldehyde, zinc), byproducts, and reaction solvents. The presence of a hydroxyl group and an ester functionality can also make the molecule susceptible to side reactions like dehydration or transesterification under harsh purification conditions. The choice of purification method, therefore, depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Comparison of Purification Techniques
The three primary methods for purifying this compound are column chromatography, vacuum distillation, and, to a lesser extent, recrystallization. The efficacy of each technique is summarized below.
Data Presentation: Quantitative Comparison of Purification Techniques
| Purification Technique | Typical Purity | Typical Yield/Recovery | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | ~95% | Highly effective for removing a wide range of impurities; Amenable to various scales. | Can be time-consuming and requires significant solvent volumes; Potential for product degradation on the stationary phase. |
| Vacuum Distillation | >98% | High | Effective for separating volatile impurities from the higher-boiling product; Good for thermally sensitive compounds at reduced pressure. | Requires specialized equipment; Risk of thermal degradation if not carefully controlled. |
| Recrystallization | High (if successful) | Variable | Can yield highly pure product if a suitable solvent is found; Relatively simple setup. | Challenging for oily compounds like this compound; Finding an appropriate solvent system can be difficult. |
Experimental Protocols
Column Chromatography
Column chromatography is a highly effective and widely used method for the purification of this compound, offering excellent separation of the desired product from both polar and non-polar impurities.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel (230-400 mesh) in a non-polar solvent (e.g., n-hexane or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin the elution with a solvent system of low polarity. A common eluent is a mixture of n-hexane and ethyl acetate (B1210297) in a 95:5 ratio.[1] The polarity can be gradually increased if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, which should be a colorless oil.[1]
Vacuum Distillation
Given that this compound is a high-boiling liquid (b.p. 195 °C at 11 Torr), vacuum distillation is an excellent method for its purification, especially on a larger scale. This technique separates compounds based on differences in their boiling points at reduced pressure, which allows for distillation at lower temperatures, thus preventing thermal degradation.
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and the joints are well-sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Fraction Collection: Collect any initial low-boiling fractions (forerun) in a separate receiving flask. As the temperature stabilizes at the boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the pure this compound.
-
Termination: Once the majority of the product has been distilled, or if the temperature starts to fluctuate significantly, stop the distillation. Allow the apparatus to cool to room temperature before releasing the vacuum.
References
Comparative bioactivity of Ethyl 3-hydroxy-3-phenylpropanoate derivatives
A Comparative Guide to the Bioactivity of Ethyl 3-hydroxy-3-phenylpropanoate Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the bioactivity of various derivatives of this compound, with a focus on their antimicrobial properties. The information is intended for researchers, scientists, and professionals involved in drug development.
Comparative Bioactivity Data
The following table summarizes the antimicrobial activity of a series of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. These compounds are structurally related to this compound and provide insights into the structure-activity relationships of this class of molecules. The data presented are the Minimum Inhibitory Concentrations (MICs) in µg/mL, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives against various microorganisms. [1]
| Compound | R | R' | S. aureus | C. diphtheriae | P. aeruginosa | S. typhi | C. albicans | A. niger | A. flavus |
| 1 | H | Et | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 2 | H | CN | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 3 | 4-NO₂ | Et | 15 | 16 | 25 | 22 | 20 | 24 | 23 |
| 4 | 4-NO₂ | Me | 16 | 14 | 24 | 23 | 21 | 22 | 24 |
| 5 | 3-NO₂ | Et | 16 | 15 | 23 | 25 | 22 | 21 | 22 |
| 6 | 3-NO₂ | Me | 14 | 16 | 22 | 24 | 23 | 20 | 21 |
| 7 | 2-NO₂ | Et | 18 | 17 | 28 | 26 | 25 | 27 | 26 |
| 8 | 2-NO₂ | Me | 17 | 18 | 26 | 28 | 24 | 26 | 25 |
| 9 | 4-Cl | Et | 25 | 24 | 35 | 32 | 30 | 34 | 33 |
| 10 | 4-Cl | Me | 24 | 25 | 34 | 33 | 31 | 32 | 34 |
| 11 | 3-Cl | Et | 22 | 21 | 30 | 28 | 27 | 29 | 28 |
| 12 | 3-Cl | Me | 21 | 22 | 29 | 27 | 28 | 28 | 29 |
| 13 | 2-Cl | Et | 28 | 27 | 38 | 36 | 35 | 37 | 36 |
| 14 | 2-Cl | Me | 27 | 28 | 37 | 35 | 36 | 36 | 37 |
| 15 | 2,4-diCl | Et | 15 | 16 | 25 | 22 | 20 | 24 | 23 |
| 16 | 4-Me | Et | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 17 | 4-NMe₂ | Et | 16 | 14 | 24 | 23 | 21 | 22 | 24 |
| 18 | 4-OMe | Et | 15 | 16 | 25 | 22 | 20 | 24 | 23 |
| 19 | 3,4-diOMe | Et | 20 | 19 | 28 | 26 | 25 | 27 | 26 |
| 20 | 2,5-diOMe | Et | 16 | 15 | 23 | 25 | 22 | 21 | 22 |
| Chloramphenicol | - | - | 21 | 19 | 20 | 18 | - | - | - |
| Fluconazole | - | - | - | - | - | - | 18 | 20 | 19 |
Experimental Protocols
Synthesis of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives (General Procedure)
The synthesis of the evaluated compounds was carried out via the Baylis-Hillman reaction.[1] A mixture of an appropriate aromatic aldehyde and an activated alkene (e.g., ethyl acrylate (B77674) or acrylonitrile) was stirred in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) at room temperature for 2-4 days.[1] The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was purified by column chromatography on silica (B1680970) gel to afford the desired 3-hydroxy-2-methylene-3-phenylpropionic acid derivative.
Antimicrobial Susceptibility Testing (Serial Dilution Method)
The in vitro antimicrobial activity of the synthesized compounds was determined using the serial dilution method.[1]
-
Preparation of Test Compounds: Stock solutions of the test compounds and standard drugs (Chloramphenicol for bacteria and Fluconazole for fungi) were prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Culture Media: Mueller-Hinton broth was used for bacterial strains, and Sabouraud dextrose broth was used for fungal strains.
-
Inoculum Preparation: The microbial inocula were prepared from fresh cultures and diluted to achieve a final concentration of approximately 10⁵ CFU/mL in the test tubes.
-
Serial Dilution: Two-fold serial dilutions of the stock solutions of the test compounds and standard drugs were prepared in the respective culture media to obtain a range of concentrations.
-
Incubation: The inoculated tubes were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that showed no visible growth of the microorganism. A tube containing only the growth medium and inoculum served as the positive control, while a tube with the medium alone served as the negative control.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of the this compound derivatives.
Caption: Workflow for Synthesis and Antimicrobial Screening.
Structure-Activity Relationship (SAR) Overview
The following diagram provides a simplified overview of the structure-activity relationships observed from the antimicrobial screening data.
Caption: Structure-Activity Relationship for Antimicrobial Activity.
References
Safety Operating Guide
Proper Disposal of Ethyl 3-hydroxy-3-phenylpropanoate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential procedural information for the proper disposal of Ethyl 3-hydroxy-3-phenylpropanoate (CAS No. 5764-85-2), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling:
Before commencing any disposal procedure, it is crucial to be aware of the immediate safety precautions. This compound is classified as an irritant. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, requires a systematic approach to ensure safety and regulatory compliance. The following steps outline the recommended procedure:
-
Consult the Safety Data Sheet (SDS): The manufacturer's SDS is the most critical source of information for the safe handling and disposal of any chemical. It will provide specific details on hazards, necessary precautions, and environmental considerations.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
-
Storage of Chemical Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arrange for Professional Disposal:
-
The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety-related data for this compound. This information is based on available data and should be confirmed with the specific SDS for the product you are using.
| Parameter | Value | Source |
| CAS Number | 5764-85-2 | N/A |
| Hazard Classification | Irritant | Apollo Scientific |
| Storage Class | Combustible liquids | Sigma-Aldrich (for a related enantiomer) |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves | Sigma-Aldrich (for a related enantiomer) |
Disposal Workflow
The logical flow of the disposal process is visualized in the diagram below. This workflow ensures that all necessary steps are taken in the correct sequence to maintain safety and compliance.
Caption: Logical workflow for the safe disposal of laboratory chemicals.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure working environment and the protection of our ecosystem. Always prioritize safety and consult your institution's specific guidelines and the chemical's Safety Data Sheet.
Safeguarding Your Research: A Guide to Personal Protective Equipment for Ethyl 3-hydroxy-3-phenylpropanoate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-hydroxy-3-phenylpropanoate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
When working with this compound, a comprehensive approach to personal protective equipment (PPE) is paramount. This guide outlines the necessary PPE, safe handling procedures, and disposal plans to minimize risk and ensure regulatory compliance.
I. Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended PPE for handling this compound. It is critical to select and use the appropriate gear for each task.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory to protect against potential splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber gloves are recommended for handling this compound due to its classification as an aromatic ester.[1][2] Nitrile gloves are generally not recommended for use with esters.[2] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat should be worn to protect against spills. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. |
II. Operational Plan: Safe Handling Protocol
A strict handling protocol is essential to ensure safety during experimental procedures involving this compound.
-
Engineering Controls: Always work in a well-ventilated area. A certified chemical fume hood is the primary engineering control to be used.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area. Be familiar with the location and operation of all safety equipment.
III. Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Chemical Waste | Unused or waste this compound should be collected in a designated, labeled, and sealed container. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems. |
| Contaminated Materials | All materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly. |
| Empty Containers | Do not reuse empty containers. Triple-rinse them with a suitable solvent, and collect the rinsate for disposal as chemical waste. The rinsed containers should be disposed of in accordance with local and national regulations. |
IV. PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
